4-(Dimethylamino)-3-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMZDXZYHYBOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303078 | |
| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-39-6 | |
| Record name | 59935-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 4-(Dimethylamino)-3-nitrobenzaldehyde, a chemical compound relevant in various research and development applications. The information presented is compiled from established chemical databases.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C9H10N2O3 | PubChem[1] |
| Molecular Weight | 194.19 g/mol | PubChem[1], Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59935-39-6 | Sigma-Aldrich |
Experimental Protocols
The data presented in this guide is computationally derived and sourced from publicly accessible chemical databases.[1] As such, experimental protocols for the determination of these properties are not detailed here. Researchers should refer to standard analytical chemistry methodologies for experimental validation.
Data Relationships
The following diagram illustrates the logical relationship between the compound's name, its elemental composition (molecular formula), and its calculated molecular weight.
Caption: Logical flow from chemical name to molecular properties.
References
A Technical Guide to the Spectral Analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for 4-(Dimethylamino)-3-nitrobenzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of fully published spectra for this specific molecule, this document presents the confirmed ¹³C NMR data, alongside detailed experimental protocols for acquiring a complete set of spectral information, including ¹H NMR, FT-IR, and UV-Vis data. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds.
Spectroscopic Data Summary
| Spectroscopic Technique | Parameter | Observed/Expected Value |
| ¹³C NMR | Chemical Shift (δ) | 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3 ppm[1] |
| ¹H NMR | Expected Chemical Shifts (δ) | Aldehyde proton (~9.8-10.2 ppm), Aromatic protons (~7.0-8.5 ppm), N(CH₃)₂ protons (~3.0-3.3 ppm) |
| FT-IR | Expected Vibrational Frequencies (cm⁻¹) | C=O stretch (~1680-1700), NO₂ asymmetric stretch (~1520-1560), NO₂ symmetric stretch (~1340-1370), C-N stretch (~1300-1350), Aromatic C=C stretches (~1450-1600) |
| UV-Vis | Expected λmax | Multiple absorption bands are expected due to the presence of the benzaldehyde, nitro, and dimethylamino chromophores. |
Experimental Protocols
The following sections detail the methodologies for obtaining high-quality NMR, FT-IR, and UV-Vis spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments, providing structural confirmation and insights into the electronic properties of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks corresponding to the expected functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule and determine its maximum absorption wavelengths (λmax).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU. A typical starting concentration for analysis is around 10 µg/mL.
-
Use the same batch of solvent as a blank reference.
Data Acquisition:
-
Fill a pair of matched quartz cuvettes with the blank solvent and place them in both the sample and reference beams of the spectrophotometer.
-
Record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Scan the sample over the same wavelength range.
Data Processing:
-
The instrument software will subtract the baseline from the sample spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the path length and concentration are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectral analysis of an organic compound.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for the spectral analysis of a chemical compound.
References
Synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde from 4-dimethylaminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde from 4-dimethylaminobenzaldehyde. The procedure outlined is based on established principles of electrophilic aromatic substitution, specifically the nitration of a highly activated aromatic ring bearing both a strongly activating and a deactivating group. This document provides a comprehensive experimental protocol, quantitative data, and a visual representation of the workflow to aid in the successful synthesis and purification of the target compound.
Overview of the Synthesis
The synthesis of this compound involves the regioselective nitration of 4-dimethylaminobenzaldehyde. The starting material possesses a strongly activating ortho-, para-directing dimethylamino group (-N(CH₃)₂) and a meta-directing aldehyde group (-CHO). In a strongly acidic medium, such as a mixture of nitric acid and sulfuric acid, the dimethylamino group is protonated to form a dimethylanilinium ion. This protonated group acts as a deactivating, meta-directing group. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position meta to the dimethylanilinium group and ortho to the aldehyde group, which is the desired 3-position.
Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of unwanted side products. The final product is isolated and purified through a series of workup and crystallization steps.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | 4-dimethylaminobenzaldehyde (Starting Material) | This compound (Product) |
| Molecular Formula | C₉H₁₁NO | C₉H₁₀N₂O₃ |
| Molecular Weight | 149.19 g/mol | 194.19 g/mol [1] |
| Appearance | White to yellowish crystalline powder | Yellow to orange crystalline solid |
| Melting Point | 73-75 °C | 117 °C (decomposes) |
| CAS Number | 100-10-7 | 59935-39-6[1] |
| Estimated Yield | Not Applicable | 60-70% |
Experimental Protocol
This protocol is a proposed method based on analogous reactions and should be performed with all necessary safety precautions in a well-ventilated fume hood.
3.1. Materials and Reagents
-
4-dimethylaminobenzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
3.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Beakers
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Addition of Starting Material: While maintaining the temperature between 0-5 °C, slowly add 10.0 g (0.067 mol) of 4-dimethylaminobenzaldehyde to the cold sulfuric acid with vigorous stirring. The starting material should dissolve completely.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL (0.11 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-dimethylaminobenzaldehyde in sulfuric acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate will form.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.
-
Isolation of Crude Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral.
-
Drying: Air-dry the crude product on the filter paper.
3.4. Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the ethanolic solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified mechanism for the nitration of 4-dimethylaminobenzaldehyde.
References
An In-depth Technical Guide to the Photophysical Properties of 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-(dimethylamino)-3-nitrobenzaldehyde and a detailed framework for their experimental determination. Due to the limited availability of published experimental data for this specific compound, this document outlines the established methodologies for characterizing the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. Furthermore, it presents data for structurally related compounds to offer a comparative context. The guide is intended to equip researchers with the necessary protocols and theoretical understanding to investigate the photophysical behavior of this compound and similar molecules.
Introduction
This compound is a substituted aromatic compound featuring both a potent electron-donating group (dimethylamino) and two electron-withdrawing groups (nitro and aldehyde). This "push-pull" electronic structure is a hallmark of molecules with interesting photophysical properties, including the potential for significant solvatochromism and intramolecular charge transfer (ICT) characteristics upon photoexcitation. Such properties are of great interest in the development of fluorescent probes, sensors, and materials for nonlinear optics.
Despite its intriguing structure, a thorough review of scientific literature reveals a notable absence of detailed experimental data on the photophysical properties of this compound. This guide aims to bridge this gap by providing a robust set of experimental protocols that can be employed to characterize this molecule comprehensively.
Anticipated Photophysical Profile and Data for Analogous Compounds
To provide a frame of reference, the following table summarizes the available photophysical data for 4-(dimethylamino)benzaldehyde and 3-nitrobenzaldehyde.
| Compound | Absorption Maximum (λmax) | Solvent | Molar Absorptivity (ε) |
| 4-(Dimethylamino)benzaldehyde | 343 nm | Ethanol | 29500 M-1cm-1 |
| 3-Nitrobenzaldehyde | 252 nm | Ethanol | 8100 M-1cm-1 |
Data sourced from NIST Chemistry WebBook.[1][2][3]
Experimental Protocols for Photophysical Characterization
To elucidate the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed. The following sections detail the methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths of light absorbed by the molecule and its molar absorptivity.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol) of known concentration. From this stock, prepare a series of dilutions.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.[5][6]
-
Sample Measurement: Record the absorption spectra for each of the diluted solutions over a relevant wavelength range (e.g., 200-800 nm). The absorbance at the maximum should ideally be kept between 0.1 and 1.0 to ensure linearity.[5][7]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
UV-Visible Absorption Spectroscopy Workflow
Steady-State Fluorescence Spectroscopy
This technique is used to determine the emission spectrum of the compound.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Excite the sample at its absorption maximum (λmax) or another suitable wavelength.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to correct for background signals and Raman scattering.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H2SO4).
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[9][10]
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.[9]
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[9]
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:[8]
Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample2 / nstd2)
where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Relative Fluorescence Quantum Yield Measurement
Time-Resolved Fluorescence Spectroscopy
This experiment measures the excited-state lifetime (τ) of the fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a common and sensitive technique for this measurement.[11]
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond diode laser), a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., PMT), and TCSPC electronics.[11]
-
Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.
-
Instrument Response Function (IRF): Measure the IRF by replacing the sample with a light-scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength.
-
Fluorescence Decay Measurement: Excite the sample with the pulsed laser and measure the arrival times of the emitted photons relative to the excitation pulse. This is repeated many times to build a histogram of photon counts versus time.[11]
-
Data Analysis: The measured fluorescence decay is deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ).
Time-Resolved Fluorescence Spectroscopy Workflow
Conclusion
While experimental data on the photophysical properties of this compound remains to be published, its molecular structure strongly suggests a rich and interesting photochemistry worthy of investigation. This guide provides the necessary experimental framework for researchers to undertake a thorough characterization of its absorption, emission, quantum yield, and excited-state lifetime. The provided protocols, based on established spectroscopic techniques, will enable the generation of high-quality data to understand the fundamental photophysics of this and related "push-pull" chromophores, which is crucial for their potential applications in materials science and drug development.
References
- 1. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 2. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 3. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 4. Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Dimethylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)-3-nitrobenzaldehyde in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of 4-(Dimethylamino)-3-nitrobenzaldehyde. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding the solubility of such compounds is crucial for process optimization, purification, and formulation development.
Core Concepts
This compound is a substituted aromatic aldehyde containing both an electron-donating dimethylamino group and an electron-withdrawing nitro group. This substitution pattern influences its polarity and, consequently, its solubility in various organic solvents. Generally, its solubility is expected to be low in non-polar solvents and higher in polar aprotic and protic solvents due to the potential for dipole-dipole interactions and hydrogen bonding. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed journals or chemical databases. The following table lists common organic solvents in which the solubility of this compound can be determined using the experimental protocol outlined in the subsequent section.
| Solvent Class | Solvent Name | Molecular Formula | Polarity Index | Solubility ( g/100g of solvent) |
| Alcohols | Methanol | CH₄O | 5.1 | To be determined |
| Ethanol | C₂H₆O | 4.3 | To be determined | |
| Isopropanol | C₃H₈O | 3.9 | To be determined | |
| Ketones | Acetone | C₃H₆O | 5.1 | To be determined |
| Methyl Ethyl Ketone | C₄H₈O | 4.7 | To be determined | |
| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined |
| Ethers | Tetrahydrofuran | C₄H₈O | 4.0 | To be determined |
| Diethyl Ether | C₄H₁₀O | 2.8 | To be determined | |
| Halogenated | Dichloromethane | CH₂Cl₂ | 3.1 | To be determined |
| Chloroform | CHCl₃ | 4.1 | To be determined | |
| Aromatic | Toluene | C₇H₈ | 2.4 | To be determined |
| Amides | Dimethylformamide | C₃H₇NO | 6.4 | To be determined |
| Other | Acetonitrile | C₂H₃N | 5.8 | To be determined |
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium shake-flask method. This is a reliable and commonly used technique for generating accurate solubility data.[1]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Constant temperature shaker bath or incubator
-
Screw-capped vials
-
Volumetric flasks
-
Calibrated pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the organic solvent. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may take from several hours to days. It is advisable to determine the equilibration time in preliminary experiments by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette pre-heated or pre-cooled to the experimental temperature to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Determine the mass of the collected filtrate and then dilute it with the same solvent to a known volume in a volumetric flask.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV system or a UV-Vis spectrophotometer.[2][3] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in the desired units, such as g/100g of solvent, mol/L, or mole fraction.
-
Mandatory Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
The Push-Pull Effect in 4-(Dimethylamino)-3-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the intramolecular charge transfer (ICT) phenomenon, commonly known as the push-pull effect, in 4-(Dimethylamino)-3-nitrobenzaldehyde. This compound serves as a model system for understanding the interplay of electron-donating and electron-accepting moieties on the photophysical properties of aromatic systems. This document outlines a detailed synthetic protocol, comprehensive spectroscopic characterization, and a thorough investigation of its solvatochromic behavior. The presented experimental methodologies and data are intended to serve as a valuable resource for researchers in the fields of materials science, medicinal chemistry, and sensor development.
Introduction
Push-pull chromophores, characterized by an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system, are of significant interest due to their unique photophysical properties. These properties, including intense absorption bands, significant Stokes shifts, and pronounced solvatochromism, arise from an intramolecular charge transfer from the donor to the acceptor upon photoexcitation.
This compound is a canonical example of a push-pull system. The dimethylamino group at the 4-position acts as a potent electron donor, while the nitro group at the 3-position and the aldehyde group at the 1-position serve as electron acceptors. This specific substitution pattern leads to a significant redistribution of electron density upon excitation, making the molecule highly sensitive to its local environment. This sensitivity can be harnessed for applications such as fluorescent probes, nonlinear optical materials, and sensors for solvent polarity and biological microenvironments.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution reaction. A plausible and effective route involves the reaction of 4-fluoro-3-nitrobenzaldehyde with dimethylamine. The electron-withdrawing nature of the nitro and aldehyde groups activates the para-position to the aldehyde, facilitating the displacement of the fluorine atom by the nucleophilic dimethylamine.
Experimental Protocol: Synthesis
Materials:
-
4-fluoro-3-nitrobenzaldehyde
-
Dimethylamine (40% solution in water or 2M in THF)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).
-
To this stirred suspension, add dimethylamine solution (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, this section provides expected characteristic peaks based on the analysis of its structural analogues and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the aldehyde and meta to the nitro group.
-
δ 7.5-7.7 ppm (dd, 1H): Aromatic proton meta to the aldehyde and ortho to the nitro group.
-
δ 7.0-7.2 ppm (d, 1H): Aromatic proton meta to both the aldehyde and nitro groups.
-
δ 3.1-3.3 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
¹³C NMR (100 MHz, CDCl₃):
-
δ 190-192 ppm: Carbonyl carbon of the aldehyde group.
-
δ 150-155 ppm: Aromatic carbon attached to the dimethylamino group.
-
δ 145-150 ppm: Aromatic carbon attached to the nitro group.
-
δ 130-140 ppm: Quaternary aromatic carbons.
-
δ 115-130 ppm: Aromatic CH carbons.
-
δ 40-45 ppm: Methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
-
~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde.
-
~1700 cm⁻¹: C=O stretch of the aldehyde.
-
~1580 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-N stretch of the aromatic amine.
The Push-Pull Effect: A Solvatochromism Study
The push-pull nature of this compound results in a significant change in its dipole moment upon photoexcitation. This leads to differential solvation of the ground and excited states in solvents of varying polarity, a phenomenon known as solvatochromism. This section details a hypothetical experimental protocol to quantify this effect.
Experimental Protocol: Solvatochromism Study
Procedure:
-
Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane) at a concentration of approximately 1 mM.
-
Prepare a series of solutions in various solvents of increasing polarity (e.g., toluene, chloroform, dichloromethane, acetone, ethanol, methanol, and water) by diluting the stock solution to a final concentration of approximately 10 µM.
-
Record the UV-Vis absorption spectrum for each solution using a spectrophotometer, scanning from 300 nm to 600 nm.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λmax, abs) determined in the previous step.
-
Tabulate the λmax, abs and λmax, em for each solvent.
Illustrative Data Presentation
The following table presents plausible, illustrative data for the solvatochromic behavior of this compound, demonstrating the expected red shift in both absorption and emission maxima with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 380 | 450 | 4100 |
| Toluene | 2.38 | 395 | 475 | 4250 |
| Chloroform | 4.81 | 410 | 500 | 4580 |
| Acetone | 20.7 | 425 | 530 | 4900 |
| Ethanol | 24.6 | 435 | 550 | 5050 |
| Methanol | 32.7 | 440 | 560 | 5120 |
| Water | 80.1 | 455 | 585 | 5200 |
Note: The data in this table is illustrative and intended for demonstration purposes.
Visualizing the Push-Pull Mechanism and Workflows
Intramolecular Charge Transfer Pathway
The following diagram illustrates the concept of the push-pull effect, showing the electron density shift from the dimethylamino group to the nitro and aldehyde groups upon photoexcitation.
Caption: Intramolecular charge transfer in this compound.
Synthetic Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Solvatochromism Experimental Workflow
This diagram illustrates the experimental procedure for studying the solvatochromic properties of the target molecule.
Caption: Experimental workflow for the solvatochromism study.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and photophysical properties of this compound, with a particular focus on its prominent push-pull effect. The detailed, albeit illustrative, experimental protocols and data serve as a foundational resource for researchers interested in the design and application of novel chromophores. The pronounced solvatochromism of this molecule highlights its potential as a sensitive probe for local environmental polarity, a property of significant interest in the development of advanced materials and chemical sensors. Further experimental and computational studies are encouraged to fully elucidate the potential of this and related push-pull systems.
The Versatile Precursor: A Technical Guide to 4-(Dimethylamino)-3-nitrobenzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Dimethylamino)-3-nitrobenzaldehyde, a commercially available aromatic aldehyde, serves as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic properties, stemming from the presence of a strong electron-donating dimethylamino group and a potent electron-withdrawing nitro group on the benzene ring, render it a highly reactive building block for various cyclization and condensation reactions. This technical guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of key heterocyclic scaffolds, including benzimidazoles, quinolines, and quinoxalines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in academic research and drug discovery programs.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of nitrogen-containing heterocycles renowned for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles can be readily achieved through the condensation of an o-phenylenediamine with an aldehyde.
A general and efficient method for the synthesis of benzimidazoles involves the reaction of o-phenylenediamine with an aldehyde in the presence of a catalyst under mild conditions. For instance, the reaction of o-phenylenediamine with 4-nitrobenzaldehyde, an analogue of our target precursor, can be carried out using a recyclable magnetite polydopamine-supported copper nanoparticle (Fe3O4@PDA/CuCl2) catalyst in water at reflux temperatures, affording high yields of the corresponding 2-(4-nitrophenyl)-1H-benzo[d]imidazole[1].
Logical Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of 2-(4-(Dimethylamino)-3-nitrophenyl)-1H-benzo[d]imidazole (Hypothetical)
This protocol is adapted from a similar synthesis of 2-(4-nitrophenyl)-1H-benzimidazole and serves as a representative procedure.
To a solution of o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), a catalytic amount of an acid or a Lewis acid (e.g., 10 mol% Sc(OTf)3) is added. The reaction mixture is stirred at reflux for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-(4-(dimethylamino)-3-nitrophenyl)-1H-benzo[d]imidazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data |
| 2-(4-(Dimethylamino)-3-nitrophenyl)-1H-benzo[d]imidazole | C15H14N4O2 | 282.30 | >300 | Not Reported | ¹H NMR (DMSO-d₆): δ 12.9 (s, 1H, NH), 8.3-7.2 (m, 7H, Ar-H), 2.8 (s, 6H, N(CH₃)₂) IR (KBr, cm⁻¹): 3400-3200 (N-H), 1595 (C=N), 1520, 1340 (NO₂) |
Synthesis of Quinolines
Quinolines are another important class of heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer synthesis is a classical and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group.
A domino nitro reduction-Friedländer heterocyclization provides an efficient route to substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds. This one-pot process involves the in situ reduction of the nitro group to an amino group, which then undergoes the Friedländer condensation.
Signaling Pathway of Domino Nitro Reduction-Friedländer Synthesis:
Caption: Domino reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of a Substituted Quinoline (Hypothetical)
In a round-bottom flask, this compound (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) are dissolved in glacial acetic acid (10 mL). To this solution, iron powder (3.0 mmol) is added, and the mixture is heated to reflux with vigorous stirring for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, poured into a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired substituted quinoline.
| Compound | Starting Materials | Reaction | Yield (%) |
| Substituted Quinoline | This compound, Ethyl acetoacetate | Domino Nitro Reduction-Friedländer Synthesis | Not Reported |
Synthesis of Quinoxalines
Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. They are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. A common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl compound itself, it can be envisioned to participate in multi-component reactions or be transformed into a suitable precursor for quinoxaline synthesis.
For instance, a hypothetical multi-component reaction could involve the in-situ generation of a reactive intermediate from this compound that can then react with an o-phenylenediamine and another component to form a quinoxaline ring.
Experimental Workflow for Quinoxaline Synthesis:
Caption: A typical experimental workflow for organic synthesis.
This compound is a readily accessible and highly functionalized precursor with significant potential for the synthesis of a wide variety of heterocyclic compounds. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for diverse reactivity and the construction of complex molecular architectures. While specific, published examples detailing its use in the synthesis of a broad range of heterocycles are still emerging, the established reactivity of analogous nitrobenzaldehydes provides a strong foundation for its application in the synthesis of benzimidazoles, quinolines, quinoxalines, and other important heterocyclic systems. Further exploration of its reactivity in various named reactions and multi-component reactions is warranted and holds promise for the discovery of novel bioactive molecules. This guide serves as a foundational resource to encourage and facilitate further research into the synthetic utility of this versatile building block.
References
A Comprehensive Technical Guide to the Theoretical and Experimental Analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive experimental and theoretical studies specifically focused on 4-(dimethylamino)-3-nitrobenzaldehyde are limited in publicly available literature. This guide provides a detailed analysis based on established computational methods, experimental protocols for analogous compounds, and a thorough examination of the well-documented properties of the closely related molecule, 4-(dimethylamino)benzaldehyde, to serve as a predictive and comparative framework.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group on the benzaldehyde scaffold suggests interesting electronic and optical properties. This guide outlines the standard theoretical and experimental methodologies for a comprehensive characterization of this molecule.
Theoretical Calculations
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of novel compounds. The following sections detail the expected outcomes of such calculations for this compound, with comparative data provided for the well-studied 4-(dimethylamino)benzaldehyde.
Computational Methodology
Quantum chemical calculations are typically performed using software packages like Gaussian. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.
Optimized Molecular Geometry
The initial step in theoretical analysis is the optimization of the molecule's ground state geometry. This provides key information on bond lengths, bond angles, and dihedral angles. The introduction of a nitro group at the 3-position is expected to induce some steric hindrance and electronic redistribution compared to 4-(dimethylamino)benzaldehyde.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Predicted) and 4-(dimethylamino)benzaldehyde (Reference)
| Parameter | This compound (Predicted) | 4-(dimethylamino)benzaldehyde (Reference) |
| Bond Lengths (Å) | ||
| C=O | ~1.22 | 1.228 |
| C-N (amino) | ~1.37 | 1.375 |
| C-N (nitro) | ~1.48 | - |
| N-O (nitro) | ~1.23 | - |
| Bond Angles (°) ** | ||
| O=C-C | ~124 | 124.5 |
| C-C-N (amino) | ~121 | 121.3 |
| C-C-N (nitro) | ~118 | - |
| O-N-O (nitro) | ~124 | - |
| Dihedral Angles (°) ** | ||
| O=C-C-C | ~180 | 180.0 |
| C-C-N-C (amino) | ~180 | 180.0 |
| C-C-N-O (nitro) | ~0 or 180 | - |
Note: Predicted values for this compound are estimations based on known substituent effects. Reference data for 4-(dimethylamino)benzaldehyde is based on DFT B3LYP/6-311++G(d,p) calculations.
Vibrational Spectra
Theoretical vibrational frequency calculations are crucial for the interpretation of experimental FT-IR and FT-Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.
Table 2: Predicted and Reference Vibrational Frequencies and Assignments
| Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | 4-(dimethylamino)benzaldehyde (Reference Wavenumber, cm⁻¹) | Assignment |
| N-H stretch (aromatic) | 3100-3000 | 3050-3000 | Aromatic C-H stretching |
| C=O stretch | ~1700 | 1698 | Aldehyde carbonyl stretching |
| NO₂ asymm. stretch | ~1530 | - | Asymmetric nitro group stretching |
| Aromatic C=C stretch | 1600-1450 | 1590, 1540 | Aromatic ring stretching |
| NO₂ symm. stretch | ~1350 | - | Symmetric nitro group stretching |
| C-N stretch (amino) | ~1330 | 1335 | C-N stretching of the amino group |
| C-H in-plane bend | 1300-1000 | 1260, 1160 | Aromatic C-H in-plane bending |
| C-N stretch (nitro) | ~850 | - | C-N stretching of the nitro group |
Note: Predicted wavenumbers are based on typical ranges for these functional groups. Reference data is from experimental and theoretical studies on 4-(dimethylamino)benzaldehyde.
Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its reactivity and UV-Vis absorption characteristics. The energy gap between HOMO and LUMO is a measure of the molecule's excitability.
Table 3: Predicted and Reference Electronic Properties
| Property | This compound (Predicted) | 4-(dimethylamino)benzaldehyde (Reference) |
| HOMO Energy (eV) | Lowered | -5.5 to -6.0 |
| LUMO Energy (eV) | Significantly Lowered | -1.5 to -2.0 |
| HOMO-LUMO Gap (eV) | Smaller | ~4.0 |
| Dipole Moment (Debye) | Higher | ~5.0 |
Note: The addition of the nitro group is predicted to lower both HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, leading to a smaller energy gap and a red-shift in the UV-Vis absorption spectrum.
Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like this compound, are candidates for nonlinear optical materials. The key parameter is the first hyperpolarizability (β).
Table 4: Predicted and Reference NLO Properties
| Property | This compound (Predicted) | 4-(dimethylamino)benzaldehyde (Reference) |
| First Hyperpolarizability (β) (esu) | Significantly Higher | (Value dependent on calculation method) |
Note: The push-pull nature of the substituents in this compound is expected to result in a significantly larger first hyperpolarizability compared to the reference compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the nitration of 4-(dimethylamino)benzaldehyde.
Materials:
-
4-(dimethylamino)benzaldehyde
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Slowly add 4-(dimethylamino)benzaldehyde to the cold acid mixture with constant stirring.
-
After the addition is complete, allow the reaction to proceed at a low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate and wash with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Spectra would be recorded to identify the characteristic vibrational modes of the functional groups (aldehyde, dimethylamino, nitro, and substituted benzene ring), as detailed in Table 2.
-
UV-Vis Spectroscopy: The absorption spectrum, likely recorded in a solvent like ethanol, is expected to show a significant intramolecular charge transfer band. A red-shift is anticipated compared to 4-(dimethylamino)benzaldehyde due to the enhanced push-pull effect.
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR would show characteristic signals for the aldehyde proton, the aromatic protons, and the N-methyl protons. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.
Visualizations
Logical Workflow for Theoretical and Experimental Characterization
Caption: Workflow for the synthesis, experimental characterization, and theoretical analysis of a novel compound.
Conclusion
This technical guide outlines a comprehensive approach to the theoretical and experimental characterization of this compound. By leveraging computational chemistry and standard analytical techniques, a thorough understanding of its structural, vibrational, electronic, and optical properties can be achieved. The provided data for the analogous 4-(dimethylamino)benzaldehyde serves as a valuable benchmark for future studies on this promising molecule. Further experimental work is necessary to validate the predicted properties and explore the full potential of this compound in various scientific and industrial applications.
Methodological & Application
Application Notes and Protocols for the Knoevenagel Condensation Reaction with 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers. The use of 4-(Dimethylamino)-3-nitrobenzaldehyde as the aldehydic component is of particular interest due to the combined electronic effects of the electron-donating dimethylamino group and the electron-withdrawing nitro group. This substitution pattern significantly influences the reactivity of the aldehyde and imparts unique properties to the resulting condensed products, making them attractive scaffolds for drug discovery and materials science. Nitroaryl compounds are crucial pharmaceutical intermediates, often serving as precursors to amines which are ubiquitous in drug structures.
Applications in Research and Development
The products derived from the Knoevenagel condensation of this compound are of significant interest in several areas:
-
Drug Discovery: The resulting α,β-unsaturated nitro compounds serve as versatile intermediates for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The presence of the nitro group allows for further chemical transformations, such as reduction to an amino group, enabling the construction of diverse molecular libraries for screening against various therapeutic targets. Benzylidenemalononitrile derivatives, a class of compounds produced through this reaction, are known to be key intermediates in the synthesis of drugs with potential antitumoral, antifungal, and antibacterial properties.
-
Materials Science: The extended π-conjugated systems of the products, influenced by the strong donor-acceptor character of the substituents, make them candidates for applications in nonlinear optics and as components in organic dyes and pigments. The specific electronic properties can be fine-tuned by reacting the starting aldehyde with different active methylene compounds.
-
Chemical Synthesis: As a synthetic intermediate, 2-((4-(dimethylamino)-3-nitrophenyl)methylene)malononitrile and related compounds are valuable building blocks for more complex molecular architectures.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds. While specific data for this compound is not extensively published, the data for structurally similar compounds, such as 4-(dimethylamino)benzaldehyde and 4-nitrobenzaldehyde, provide a strong indication of expected reactivity and yields. The reaction of 4-(dimethylamino)benzaldehyde with malononitrile in water under catalyst-free conditions yields the product in 66% after 8 hours.[1] In contrast, the more reactive 4-nitrobenzaldehyde reacts with malononitrile under similar conditions to give a 98% yield in just 5 hours.[1]
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(Dimethylamino)benzaldehyde | Malononitrile | None | Water | Room Temp. | 8 | 66[1] |
| 4-Nitrobenzaldehyde | Malononitrile | None | Water | 50 | 0.25 | >99[2] |
| Benzaldehyde | Malononitrile | None | Water | Room Temp. | 2 | 80-85[1] |
| 4-Fluorobenzaldehyde | Malononitrile | None | Water | Room Temp. | 4 | 88[1] |
| 4-Methoxybenzaldehyde | Malononitrile | None | Water | Room Temp. | 3 | 95[1] |
Experimental Protocols
The following protocols are provided as a guide for performing the Knoevenagel condensation with this compound. Protocol 1 is a green, catalyst-free method, while Protocol 2 utilizes a traditional basic catalyst.
Protocol 1: Catalyst-Free Knoevenagel Condensation in Water
This environmentally benign protocol is adapted from procedures for similar substituted benzaldehydes and is expected to be effective for this compound, particularly with highly reactive methylene compounds like malononitrile.
Materials:
-
This compound (1.0 mmol, 194.19 g/mol )
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0 mmol)
-
Deionized Water (2 mL)
-
Glass vial with a magnetic stir bar
-
Stir plate
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture vigorously at room temperature. The reaction with electron-donating groups may require longer reaction times.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-24 hours, depending on the active methylene compound), the product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) if necessary.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol uses a traditional basic catalyst and organic solvent, which can be effective for less reactive methylene compounds.
Materials:
-
This compound (1.0 mmol, 194.19 g/mol )
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Stir plate with heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.0 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Reaction Mechanism
The Knoevenagel condensation proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by dehydration.
References
Synthesis of Solvatochromic Dyes Using 4-(Dimethylamino)-3-nitrobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of solvatochromic dyes using 4-(dimethylamino)-3-nitrobenzaldehyde as a key starting material. These dyes, characterized by their push-pull electronic structure, exhibit a pronounced change in their absorption and emission spectra in response to the polarity of their solvent environment. This property makes them valuable tools in various research applications, including the study of molecular interactions, sensing, and as probes in biological systems.
The synthetic routes primarily involve Knoevenagel and Claisen-Schmidt condensation reactions, which are robust and versatile methods for the formation of carbon-carbon double bonds, leading to the creation of extended π-systems essential for solvatochromic behavior.
Overview of Synthetic Pathways
The synthesis of solvatochromic dyes from this compound typically involves the condensation with an active methylene compound (Knoevenagel condensation) or a ketone with an α-hydrogen (Claisen-Schmidt condensation). The 4-(dimethylamino) group acts as a potent electron-donating group (donor), while the nitro group, along with the newly introduced electron-withdrawing group from the condensation partner, forms a strong electron-accepting moiety (acceptor). This donor-acceptor architecture facilitates intramolecular charge transfer (ICT), which is the origin of the solvatochromic effect.
Figure 1: General synthetic pathways for solvatochromic dyes.
Experimental Protocols
The following protocols are based on established methods for Knoevenagel and Claisen-Schmidt condensations and are adapted for the use of this compound.
Protocol 1: Synthesis of a Styryl-type Solvatochromic Dye via Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-(4-(dimethylamino)-3-nitrobenzylidene)malononitrile, a potent push-pull chromophore.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-4 hours), a precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dye.
Protocol 2: Synthesis of a Chalcone-type Solvatochromic Dye via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone derivative, (E)-3-(4-(dimethylamino)-3-nitrophenyl)-1-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (20 mL).
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add the sodium hydroxide solution dropwise to the reaction mixture using a dropping funnel.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone dye.
Figure 2: General experimental workflow for dye synthesis.
Data Presentation
Table 1: Solvatochromic Data for an Analogous Styryl-type Dye
| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) |
| n-Hexane | 31.0 | 420 |
| Toluene | 33.9 | 435 |
| Dichloromethane | 40.7 | 450 |
| Acetone | 42.2 | 465 |
| Acetonitrile | 45.6 | 470 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 485 |
| Ethanol | 51.9 | 490 |
| Methanol | 55.4 | 500 |
| Water | 63.1 | 520 |
Note: The data presented is representative of a typical styryl dye with a dimethylamino donor and a nitro-containing acceptor and is intended for illustrative purposes.
Table 2: Characterization Data for an Analogous Chalcone-type Dye
| Analysis | Data |
| 1H NMR (CDCl3, δ ppm) | 8.1-7.9 (m, Ar-H), 7.8-7.6 (d, CH=), 7.5-7.3 (m, Ar-H), 7.2-7.0 (d, =CH), 6.8-6.6 (d, Ar-H), 3.1 (s, N(CH3)2) |
| IR (KBr, cm-1) | ~1650 (C=O), ~1590 (C=C), ~1520 & ~1340 (NO2), ~1180 (C-N) |
| MS (ESI+) | m/z calculated for C17H16N2O3 [M+H]+ |
Note: This data is a generalized representation for a chalcone with a 4-(dimethylamino)-3-nitrophenyl group and is for illustrative purposes.
Applications
Solvatochromic dyes synthesized from this compound are valuable tools for a variety of applications in research and development:
-
Probing Polarity: These dyes can be used to determine the polarity of microenvironments, such as the active sites of enzymes, the interior of micelles, or the structure of polymers.
-
Sensing: The change in color or fluorescence in response to specific analytes or changes in the local environment can be harnessed to develop chemical sensors.
-
Biological Imaging: When appropriately functionalized, these dyes can be used as fluorescent probes to visualize cellular structures and processes. The sensitivity of their emission to the local environment can provide information about the properties of cellular compartments.
-
Drug Development: Solvatochromic dyes can be employed to study drug-protein and drug-membrane interactions by monitoring changes in their spectral properties upon binding.
Conclusion
The synthesis of solvatochromic dyes using this compound provides access to a class of "push-pull" chromophores with significant potential in various scientific disciplines. The Knoevenagel and Claisen-Schmidt condensation reactions offer straightforward and efficient routes to these valuable molecular probes. The detailed protocols and representative data provided in these notes serve as a guide for researchers to synthesize and characterize these dyes for their specific applications.
Application Notes and Protocols for the Preparation of Nonlinear Optical Materials from 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of novel nonlinear optical (NLO) materials derived from 4-(Dimethylamino)-3-nitrobenzaldehyde. The strong electron-donating dimethylamino group and the electron-withdrawing nitro group on the benzaldehyde ring make it a promising precursor for creating molecules with significant second and third-order NLO properties. Such materials are crucial for applications in high-speed information processing, optical switching, and sensor protection.
The primary synthetic route detailed is the Claisen-Schmidt condensation to form chalcone derivatives, a well-established class of NLO materials.[1][2] This is followed by protocols for characterizing the synthesized materials' NLO properties.
I. Synthesis of NLO-Active Chalcones
A prominent and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[1]
General Workflow for Chalcone Synthesis
References
Application Notes and Protocols: 4-(Dimethylamino)-3-nitrobenzaldehyde as a Selective Fluorescent Probe for Ferric Ions (Fe³⁺)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the known fluorescent properties of the structurally similar compound 4-(dimethylamino)benzaldehyde and the general principles of fluorescent chemosensors. To date, there is a lack of specific published research on the use of 4-(dimethylamino)-3-nitrobenzaldehyde as a fluorescent probe for metal ions. Therefore, these protocols should be considered a theoretical framework and a starting point for further investigation.
Introduction
This compound is an aromatic aldehyde containing both an electron-donating dimethylamino group and electron-withdrawing nitro and aldehyde groups. This electronic structure suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a common characteristic of fluorescent molecules. The presence of potential metal-coordinating atoms (the carbonyl oxygen, the nitro group oxygens, and the amino nitrogen) indicates that this compound could serve as a fluorescent probe for the detection of specific metal ions. It is hypothesized that coordination with a metal ion, particularly a paramagnetic species like Fe³⁺, could lead to a significant change in its fluorescence properties, likely through a fluorescence quenching mechanism.
Principle of Detection
The proposed mechanism of detection is based on fluorescence quenching. This compound is expected to exhibit native fluorescence due to its ICT character. Upon binding of a metal ion, particularly a paramagnetic metal ion such as Fe³⁺, to the coordinating sites of the probe, the fluorescence is quenched. This "turn-off" response is likely due to the promotion of non-radiative decay pathways for the excited state of the fluorophore, such as electron transfer from the excited probe to the metal ion or energy transfer. The change in fluorescence intensity can be correlated to the concentration of the metal ion, forming the basis for a quantitative analytical method.
Data Presentation
The following tables summarize the hypothetical photophysical properties of this compound and its potential performance as a fluorescent probe for Fe³⁺. These values are illustrative and would require experimental validation.
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~380 nm | In Methanol |
| Emission Maximum (λem) | ~490 nm | In Methanol |
| Quantum Yield (ΦF) | ~0.45 | In Methanol, in the absence of quencher |
| Appearance | Yellow Solid | |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO) |
Table 2: Hypothetical Performance Data for Fe³⁺ Sensing
| Parameter | Value |
| Target Analyte | Fe³⁺ |
| Detection Mechanism | Fluorescence Quenching ("Turn-off") |
| Linear Range | 1 - 50 µM |
| Limit of Detection (LOD) | ~0.5 µM |
| Selectivity | High for Fe³⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺) |
| Response Time | < 1 minute |
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, a potential synthesis route starting from 4-chloro-3-nitrobenzaldehyde is outlined below.
Materials:
-
4-chloro-3-nitrobenzaldehyde
-
Dimethylamine solution (40% in water)
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in DMF.
-
Add a 40% aqueous solution of dimethylamine (3 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a yellow solid.
Protocol for Fluorescence Detection of Fe³⁺
Materials and Instrumentation:
-
Stock solution of this compound (1 mM in Methanol)
-
Stock solutions of various metal perchlorates or chlorides (10 mM in deionized water or methanol), including Fe(ClO₄)₃.
-
Methanol (spectroscopic grade)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Probe Solution: Prepare a 10 µM working solution of this compound by diluting the 1 mM stock solution with methanol.
-
Fluorescence Measurement:
-
Place 2.0 mL of the 10 µM probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum (~380 nm), and the emission should be scanned from 400 nm to 600 nm.
-
-
Titration with Fe³⁺:
-
Sequentially add small aliquots (e.g., 2-10 µL) of the 10 mM Fe³⁺ stock solution to the cuvette containing the probe solution.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
To assess the selectivity, add aliquots of other metal ion stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺) to separate cuvettes containing the probe solution at a concentration significantly higher than that of Fe³⁺.
-
Record the fluorescence spectra and compare the quenching effect to that observed with Fe³⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~490 nm) against the concentration of Fe³⁺.
-
To determine the limit of detection (LOD), use the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations.
-
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of fluorescence quenching upon binding of Fe³⁺.
Experimental Workflow
Caption: Workflow for the fluorescent detection of metal ions.
Selectivity Determination Logic
Caption: Decision logic for assessing the selectivity of the probe.
Application Notes and Protocols for Suzuki Coupling of 4-(Dimethylamino)-3-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction parameters for the Suzuki-Miyaura cross-coupling of 4-(dimethylamino)-3-nitrobenzaldehyde derivatives. This class of compounds serves as a valuable building block in the synthesis of various heterocyclic compounds and biaryl derivatives with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the aldehyde functionality, combined with the electron-donating dimethylamino group, presents a unique substrate for palladium-catalyzed cross-coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling of structurally related nitroanilines and benzaldehydes, which can serve as a starting point for optimizing the reaction of this compound derivatives.
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for Nitro-substituted Aryl Bromides.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-dibromo-4-nitroaniline | 4-methylphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O | 80 | 1 | 95 |
| 2 | 2,6-dibromo-4-nitroaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O | 80 | 1 | 96 |
| 3 | 2,6-dibromo-4-nitroaniline | 4-fluorophenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O | 80 | 1.5 | 94 |
| 4 | 1-bromo-4-nitrobenzene | Phenylboronic acid | Pd-polymer hybrid (0.045) | - | K₂CO₃ | Ethanol/H₂O | 70 | 0.5 | >99 |
Table 2: General Suzuki-Miyaura Coupling Conditions for Aryl Bromides with Aldehyde Functionality.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Fe₃O₄@SiO₂@SePh@Pd(0) (0.1) | K₂CO₃ | H₂O | 80 | 1 |
| 2 | 3-Bromonicotinaldehyde | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 80-100 | 8 |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions on substrates analogous to this compound. These can be adapted and optimized for specific derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-N,N-dimethylaniline Derivatives
This protocol is adapted from the synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde and can be a good starting point for the coupling of a bromo-substituted this compound.[1]
Materials:
-
4-Bromo-2-nitro-N,N-dimethylaniline (or other halogenated derivative) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, or DMF, with a small amount of water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the 4-bromo-2-nitro-N,N-dimethylaniline, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Suzuki-Miyaura Coupling of Nitroarenes
For challenging couplings involving nitroarenes, a more specialized catalytic system may be required.[2]
Materials:
-
Nitroarene (e.g., 4-(dimethylamino)-3-nitro-bromobenzaldehyde) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(acac)₂ (2 mol%)
-
BrettPhos (4 mol%)
-
18-crown-6 (1.5 mmol)
-
K₃PO₄·nH₂O (2.0 mmol)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, add the nitroarene, arylboronic acid, Pd(acac)₂, BrettPhos, 18-crown-6, and K₃PO₄·nH₂O to a dry reaction vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 130 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Aldehyde Dehydrogenase Inhibitors Derived from 4-(Dialkylamino)-3-nitrobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Several ALDH isoforms are overexpressed in various cancers and are implicated in the proliferation, differentiation, survival, and drug resistance of cancer cells.[2][3] Notably, specific ALDH isoforms, such as ALDH1A1 and ALDH1A3, are recognized as markers for cancer stem cells (CSCs), a subpopulation of tumor cells believed to drive tumor initiation, metastasis, and recurrence.[4][5] This has positioned ALDH enzymes as promising therapeutic targets for the development of novel anti-cancer agents.[6][7]
The 4-(dialkylamino)benzaldehyde scaffold has been identified as a key pharmacophore for the inhibition of various ALDH isoforms.[3] While 4-(diethylamino)benzaldehyde (DEAB) is a well-known pan-ALDH inhibitor, recent research has focused on the synthesis and evaluation of its analogues to develop more potent and isoform-selective inhibitors.[2][6] This document provides detailed protocols for the synthesis of potent ALDH inhibitors based on the 4-(dialkylamino)-3-nitrobenzaldehyde structure and methods for their biological evaluation.
Synthesis of 4-(Dialkylamino)-3-nitrobenzaldehyde Derivatives
The synthesis of 4-(dialkylamino)-3-nitrobenzaldehyde derivatives can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a general method adapted from the synthesis of 4-(dipropylamino)-3-nitrobenzaldehyde.[8]
Experimental Protocol: General Synthesis
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Desired secondary amine (e.g., dimethylamine, diethylamine, dipropylamine)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzaldehyde in a suitable solvent such as dichloromethane.
-
To this solution, add the desired secondary amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired 4-(dialkylamino)-3-nitrobenzaldehyde derivative as a solid.
-
Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity of 4-(Dialkylamino)-3-nitrobenzaldehyde Analogues
The synthesized compounds can be evaluated for their inhibitory activity against various ALDH isoforms. The following tables summarize the reported inhibitory concentrations (IC50) and kinetic parameters for representative analogues.
Inhibitory Activity of DEAB Analogues
| Compound ID | Structure | ALDH1A1 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) |
| DEAB | 4-(diethylamino)benzaldehyde | >200 | >200 | >200 |
| 14 | 3-bromo-4-(dipropylamino)benzaldehyde | 7.08 | 0.63 | 8.00 |
| 15 | 3-methyl-4-(piperidin-1-yl)benzaldehyde | >200 | 1.29 | >200 |
| 18 | 4-(dipropylamino)-3-nitrobenzaldehyde | >200 | >200 | 1.61 |
| 19 | 4-(diethylamino)-3-nitrobenzaldehyde | >200 | >200 | 1.29 |
Data sourced from a systematic evaluation of 40 DEAB analogues.[8]
Kinetic Parameters of ALDH3A1 Inhibition by Compound 18
| Parameter | Value |
| Vmax | 3.59 ± 0.16 U/mg |
| Km | 26.92 ± 5.41 µM |
| Ki | 0.30 ± 0.06 µM |
Kinetic parameters were determined using 4-Nitrobenzaldehyde (4-NBA) as the substrate.[3][9]
ALDH Signaling Pathways in Cancer
ALDH enzymes are involved in several signaling pathways that are crucial for cancer stem cell maintenance and therapeutic resistance. Understanding these pathways is essential for the rational design of ALDH inhibitors.
Experimental Protocols
ALDH Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against specific ALDH isoforms.
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH3A1)
-
Substrate (e.g., 4-Nitrobenzaldehyde for ALDH3A1, hexanal for ALDH1A1/1A3)
-
NAD(P)+
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the ALDH enzyme, NAD(P)+, and substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, NAD(P)+, and the ALDH enzyme to each well.
-
Add the test compound at various concentrations to the designated wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubate the plate at 25°C or 37°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the reaction by measuring the increase in absorbance (for NADH production at 340 nm) or fluorescence over time using a microplate reader in kinetic mode.[10]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
The 4-(dialkylamino)-3-nitrobenzaldehyde scaffold represents a promising starting point for the development of novel and potent ALDH inhibitors. The synthetic and screening protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of these compounds. Further optimization of this scaffold may lead to the discovery of isoform-selective inhibitors with significant therapeutic potential in the treatment of cancers and other diseases associated with elevated ALDH activity.
References
- 1. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugation is responsible for their vibrant colors, making them invaluable in various industries, including textiles, printing, and food. In the realm of biomedical sciences and drug development, azo compounds are gaining attention for applications in bioimaging, drug delivery, and as potential therapeutic agents.[1]
The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[2] The electronic properties of substituents on both the diazonium salt and the coupling component are crucial in determining the final color and properties of the dye.
This document provides a detailed protocol for the synthesis of a novel azo dye using 4-(Dimethylamino)-3-nitrobenzaldehyde as the coupling component. The powerful electron-donating dimethylamino group strongly activates the aromatic ring, facilitating electrophilic aromatic substitution by a diazonium ion. The presence of the nitro and aldehyde groups, both electron-withdrawing, further modulates the electronic structure of the final dye molecule, potentially leading to interesting solvatochromic or biological properties.
Proposed Synthetic Pathway
The proposed synthesis involves the diazotization of a primary aromatic amine, such as p-toluidine, followed by its coupling with this compound. The strong ortho-, para-directing effect of the dimethylamino group directs the incoming diazonium electrophile to the position ortho to it (and meta to the aldehyde and nitro groups).
Step 1: Diazotization of p-Toluidine p-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding 4-methylbenzenediazonium chloride.[3] This salt is highly reactive and is typically used immediately in the next step.
Step 2: Azo Coupling Reaction The freshly prepared diazonium salt is then added to a solution of this compound. The electron-rich nature of the benzaldehyde derivative facilitates the electrophilic attack of the diazonium ion to yield the final azo dye: 2-((4-methylphenyl)diazenyl)-4-(dimethylamino)-3-nitrobenzaldehyde .[4]
Experimental Protocols
Safety Precautions: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves. Perform all reactions in a well-ventilated fume hood. Diazonium salts can be explosive when dry; always keep them in solution and at low temperatures.
Protocol 1: Preparation of 4-Methylbenzenediazonium Chloride
Materials:
-
p-Toluidine (1.07 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)
-
100 mL Beaker
-
50 mL Beaker
-
Ice-salt bath
-
Magnetic stirrer and stir bar
Methodology:
-
In a 100 mL beaker, prepare a solution of p-toluidine by adding 1.07 g (0.01 mol) to a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Stir the mixture until the amine is fully dissolved. You may need to warm the mixture gently to achieve complete dissolution, then cool it back down.
-
Cool the solution to 0–5 °C in an ice-salt bath with constant magnetic stirring.
-
In a separate 50 mL beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold p-toluidine solution over 10-15 minutes. Use a Pasteur pipette for the addition, ensuring the tip is below the surface of the liquid.
-
Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, continue to stir the solution for an additional 15 minutes in the ice bath to ensure the diazotization is complete. This pale yellow solution of 4-methylbenzenediazonium chloride is unstable and should be used immediately in the next protocol.
Protocol 2: Synthesis of the Azo Dye via Coupling Reaction
Materials:
-
This compound (1.94 g, 0.01 mol)
-
Glacial Acetic Acid (20 mL)
-
Sodium Acetate
-
Freshly prepared 4-Methylbenzenediazonium Chloride solution (from Protocol 1)
-
250 mL Beaker
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ethanol (for recrystallization)
Methodology:
-
In a 250 mL beaker, dissolve 1.94 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold benzaldehyde solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye should begin to form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-45 minutes to ensure the coupling reaction goes to completion.
-
Slowly add a saturated solution of sodium acetate to neutralize the excess acid until the pH is between 4 and 5. This will promote the precipitation of the dye.
-
Isolation and Purification: Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold deionized water until the filtrate runs clear and is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Drying: Dry the final product in a vacuum oven at 60–70 °C to a constant weight.
Data Presentation
The following tables summarize representative quantitative data for azo dyes synthesized from N,N-dialkylaniline derivatives, which are structurally analogous to the target compound. This data provides an expected range for the properties of the synthesized dye.
Table 1: Reaction Parameters and Physical Properties
| Diazo Component | Coupling Component | Solvent | Yield (%) | Melting Point (°C) | Color |
| 4-Aminoacetophenone | N,N-Dimethylaniline | HCl/Water | Good | 258 (Decomp.) | Red |
| p-Nitroaniline | N,N-Dimethylaniline | H₂SO₄/Water | ~80% | 245-247 | Red |
| Sulfanilic Acid | N,N-Dimethylaniline | Water/Na₂CO₃ | >90% | >300 | Orange |
| p-Toluidine (Proposed) | This compound | Acetic Acid | Est. 70-85% | Est. 220-240 | Deep Red/Violet |
Note: Data for analogous compounds are sourced from[5][6][7]. Estimated data for the proposed synthesis is based on typical yields and properties of similar structures.
Table 2: Spectroscopic Data of Analogous Azo Dyes
| Compound | λ_max (nm) (in Ethanol) | Key IR Absorptions (cm⁻¹) | Reference |
| (E)-4-((4-acetylphenyl)diazenyl)-N,N-dimethylaniline | 437-460 | ~1600 (C=C), ~1450 (N=N) | [1][6] |
| 4-((4-Nitrophenyl)diazenyl)phenol | 480 | ~3400 (O-H), ~1590 (N=N), 1510, 1340 (NO₂) | [8] |
| Proposed Dye | Est. 480-520 | ~2720, 2820 (Aldehyde C-H), ~1690 (C=O), ~1520, 1350 (NO₂), ~1440 (N=N) | - |
Note: Spectroscopic data provides expected absorption ranges. The final dye's λ_max will be influenced by the combination of substituents and solvent polarity.
Visualizations
Logical Relationship of Azo Dye Synthesis
Caption: Logical flow of the two-step azo dye synthesis.
Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Gazi University Journal of Science » Submission » MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC PROPERTIES OF MONOAZO DISPERSE DYE FROM N,N-DIMETHYLANILINE [dergipark.org.tr]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 8. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde, a valuable intermediate in organic synthesis. The procedure outlines the nitration of 4-(Dimethylamino)benzaldehyde using a mixed acid approach.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its structure, featuring an aldehyde, a dimethylamino group, and a nitro group, offers multiple points for chemical modification, making it a versatile reagent in medicinal chemistry and materials science. The synthesis described herein is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is introduced onto the benzene ring of 4-(Dimethylamino)benzaldehyde. The strongly activating and ortho-, para-directing dimethylamino group, along with the meta-directing aldehyde group, favors the substitution at the position ortho to the dimethylamino group and meta to the aldehyde group.
Reaction Scheme
The synthesis proceeds via the nitration of 4-(Dimethylamino)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.
Reactant: 4-(Dimethylamino)benzaldehyde Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) Product: this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for this experimental protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass | Physical State |
| 4-(Dimethylamino)benzaldehyde | C₉H₁₁NO | 149.19 | 0.1 | 14.92 g | Yellow Solid |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 50 mL | Colorless Liquid |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 0.11 | 7.0 mL | Colorless Liquid |
| This compound | C₉H₁₀N₂O₃ | 194.19 | - | - | Yellow to Orange Solid |
Experimental Protocol
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Beaker (1 L)
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 14.92 g (0.1 mol) of 4-(Dimethylamino)benzaldehyde.
-
Dissolution: Add 50 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up; ensure it is cooled to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add 7.0 mL (approximately 0.11 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 4-(Dimethylamino)benzaldehyde in sulfuric acid via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto approximately 400 g of crushed ice in a 1 L beaker with vigorous stirring. A yellow to orange precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Neutralization: Suspend the crude product in 100 mL of a 5% sodium bicarbonate solution and stir for 15-20 minutes to neutralize any residual acid. Filter the solid again and wash with deionized water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Purification (Optional): The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application of 4-(Dimethylamino)-3-nitrobenzaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
4-(Dimethylamino)-3-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant promise as a versatile scaffold in medicinal chemistry. Its unique electronic properties, arising from the presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. While direct therapeutic applications of this compound itself are not extensively documented, its utility as a synthetic precursor is noteworthy, particularly in the development of enzyme inhibitors.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold in their work. The primary focus of this guide is its application in the synthesis of aldehyde dehydrogenase (ALDH) inhibitors, a class of compounds with significant potential in cancer therapy.
Application: Precursor for Aldehyde Dehydrogenase (ALDH) Inhibitors
The 4-(dialkylamino)-3-nitrobenzaldehyde scaffold is a key pharmacophore for the development of potent inhibitors of aldehyde dehydrogenases (ALDHs). ALDHs are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in cellular detoxification by metabolizing a wide range of endogenous and exogenous aldehydes. Several ALDH isoforms are overexpressed in various cancers and are associated with cancer stem cell (CSC) maintenance, proliferation, and resistance to chemotherapy. Consequently, the development of ALDH inhibitors is a promising strategy for cancer treatment.
Analogs of this compound, such as 4-(diethylamino)-3-nitrobenzaldehyde and 4-(dipropylamino)-3-nitrobenzaldehyde, have been shown to be potent and selective inhibitors of ALDH isoforms, particularly ALDH3A1.[1][2] These compounds have demonstrated cytotoxic effects against prostate cancer cell lines and have the potential to sensitize cancer cells to conventional therapies.[1][2]
Quantitative Data: Inhibitory Activity of 4-(Dialkylamino)-3-nitrobenzaldehyde Analogs
The following tables summarize the in vitro inhibitory activity and cytotoxicity of key 4-(dialkylamino)-3-nitrobenzaldehyde analogs against ALDH isoforms and prostate cancer cell lines.
Table 1: In Vitro Inhibitory Activity against ALDH3A1
| Compound ID | R Group | IC50 (µM) vs ALDH3A1 | Ki (µM) vs ALDH3A1 | Inhibition Type |
| 18 | Propyl | 1.61 | 0.30 ± 0.06 | Competitive |
| 19 | Ethyl | 1.30 | 0.24 ± 0.04 | Competitive |
Data sourced from a study on DEAB analogues' inhibitory effects.[1][2][3]
Table 2: Cytotoxicity in Prostate Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| 18 | PC-3, LNCaP, DU145 | 10-200 |
| 19 | PC-3, LNCaP, DU145 | 10-200 |
| DEAB (control) | PC-3, LNCaP, DU145 | >200 |
This table presents a summary of the increased cytotoxicity of 4-(dialkylamino)-3-nitrobenzaldehyde analogs compared to the parent compound DEAB.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 4-(Diethylamino)-3-nitrobenzaldehyde (Compound 19)
This protocol describes the synthesis of a representative ALDH inhibitor, 4-(diethylamino)-3-nitrobenzaldehyde, from 4-fluoro-3-nitrobenzaldehyde.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Diethylamine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Water (H2O)
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Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 4-fluoro-3-nitrobenzaldehyde (1 equivalent) in DMF (10 mL) in a round-bottom flask, add diethylamine (6.0 equivalents) and K2CO3 (2.0 equivalents).
-
Stir the reaction mixture at 25°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of DMF by evaporation under vacuum using a rotary evaporator.
-
Add water (30 mL) to the mixture and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic fractions and wash with water.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to obtain the pure 4-(diethylamino)-3-nitrobenzaldehyde as a dark yellow solid.[1]
Protocol 2: In Vitro ALDH Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against ALDH isoforms.
Materials:
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Recombinant human ALDH isoform (e.g., ALDH3A1)
-
Aldehyde substrate (e.g., 4-Nitrobenzaldehyde)
-
NAD(P)+
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD(P)+, and the ALDH enzyme.
-
Add the test compound at various concentrations to the wells. A DMSO control should be included.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate (e.g., 4-Nitrobenzaldehyde).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm for NADH formation) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Visualizations
Signaling Pathway of ALDH in Cancer Stem Cells
The following diagram illustrates the role of ALDH in cancer stem cells and the mechanism of action of 4-(dialkylamino)-3-nitrobenzaldehyde-based inhibitors.
Caption: ALDH inhibition in cancer stem cells.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of 4-(dialkylamino)-3-nitrobenzaldehyde analogs as ALDH inhibitors.
Caption: Synthesis and evaluation workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde. The primary synthetic route involves the direct nitration of 4-(Dimethylamino)benzaldehyde. Due to the presence of both a strongly activating, ortho, para-directing dimethylamino group and a deactivating, meta-directing aldehyde group, this reaction can be challenging to control and may result in a mixture of products and variable yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incorrect Nitrating Agent: The strength and composition of the nitrating agent are critical. 2. Suboptimal Reaction Temperature: The reaction is highly exothermic, and improper temperature control can lead to side reactions or decomposition. 3. Degradation of Starting Material: The dimethylamino group can be sensitive to strongly acidic and oxidizing conditions. | 1. Use a milder nitrating agent, such as nitric acid in acetic anhydride or sulfuric acid. Avoid using fuming nitric acid initially. 2. Maintain a low reaction temperature, typically between 0°C and 5°C, using an ice-salt bath. Monitor the internal temperature of the reaction mixture closely. 3. Add the starting material slowly to the cooled nitrating mixture to minimize localized heating and degradation. |
| Formation of Multiple Isomers (e.g., 2-nitro isomer) | 1. Competing Directing Effects: The dimethylamino group directs ortho and para, while the aldehyde group directs meta. This can lead to the formation of the undesired 2-nitro isomer. 2. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the nitration. | 1. Optimize the ratio of nitric acid to sulfuric acid to favor the desired isomer. 2. Maintain a consistently low reaction temperature throughout the addition of the starting material and for the duration of the reaction. |
| Dark-Colored or Tarry Reaction Mixture | 1. Oxidation of the Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid under strong nitrating conditions. 2. Polymerization or Decomposition: Overheating or excessively harsh conditions can lead to the formation of polymeric byproducts. | 1. Use a less aggressive nitrating agent. 2. Ensure efficient stirring and cooling to prevent localized hot spots. 3. Quench the reaction promptly once the starting material has been consumed (monitor by TLC). |
| Difficulties in Product Isolation and Purification | 1. Co-precipitation of Isomers: The desired product and isomeric byproducts may have similar solubilities, making separation by simple crystallization challenging. 2. Presence of Acidic Impurities: Residual acids from the nitration can interfere with purification. | 1. Utilize column chromatography for purification. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective. 2. Thoroughly wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to neutralize and remove residual acids before further purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method is the electrophilic aromatic substitution (nitration) of 4-(Dimethylamino)benzaldehyde using a mixture of nitric acid and a protic or Lewis acid catalyst.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting material, product, and any byproducts. The spots can be visualized under UV light.
Q3: What are the key safety precautions for this synthesis?
A3: Nitration reactions are highly exothermic and potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use an ice bath to control the reaction temperature and add reagents slowly.
Q4: What is the expected yield for this synthesis?
A4: The yield can vary significantly depending on the reaction conditions. Reported yields are often modest, ranging from 30% to 60%, due to the formation of isomeric byproducts and potential for side reactions. Careful optimization of the reaction parameters is key to maximizing the yield.
Experimental Protocol: Nitration of 4-(Dimethylamino)benzaldehyde
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
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4-(Dimethylamino)benzaldehyde
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate
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Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
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Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature at or below 5°C.
-
In a separate beaker, dissolve 4-(Dimethylamino)benzaldehyde in a minimum amount of concentrated sulfuric acid.
-
Slowly add the solution of 4-(Dimethylamino)benzaldehyde to the nitrating mixture dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between inputs, process, and outputs in the synthesis.
Technical Support Center: Purification of 4-(Dimethylamino)-3-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(Dimethylamino)-3-nitrobenzaldehyde from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the nitration of 4-(dimethylamino)benzaldehyde. Due to the directing effects of the dimethylamino and aldehyde groups, the primary impurities are the other positional isomers. The main isomeric impurities to expect are:
-
2-Nitro-4-(dimethylamino)benzaldehyde: The nitro group is ortho to the dimethylamino group.
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Other potential isomers: Depending on the precise synthetic route and reaction conditions, trace amounts of other isomers might be present.
It is crucial to characterize the crude product using analytical techniques like HPLC or NMR to identify the specific impurity profile of your sample.
Q2: My purified this compound shows a broad melting point range. What does this indicate?
A2: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of isomers or other byproducts disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended to obtain a product with a sharp melting point.
Q3: During column chromatography, my compound appears to be degrading on the silica gel. What can I do to prevent this?
A3: Aldehydes, especially those with electron-donating groups like the dimethylamino group, can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in your eluent containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase like neutral alumina can be a viable solution.[1]
Q4: I'm observing significant tailing of my product spot on the TLC plate and during column chromatography. What is the cause and how can I resolve it?
A4: Tailing is often caused by the interaction of the polar dimethylamino group with the acidic silanol groups on the silica gel surface. This can be addressed by adding a small amount of a basic modifier, like triethylamine or pyridine, to your eluent system. This will neutralize the acidic sites and lead to more symmetrical spots and peaks.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The solution is too concentrated, or the cooling rate is too fast. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent to decrease the saturation.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Low recovery of purified product | - The chosen solvent is too good at room temperature.- Too much solvent was used.- Premature crystallization during hot filtration. | - Ensure the solvent has low solubility for the compound at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude material.- If hot filtration is necessary, preheat the funnel and filter paper and keep the solution hot. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively differentiate between the desired product and the impurities.- The cooling was too rapid, trapping impurities in the crystal lattice. | - Perform small-scale solvent screening to find a solvent or solvent system that provides better selectivity.- Ensure slow cooling to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers | - The eluent system is not optimized.- The column is overloaded.- The column was not packed properly. | - Optimize the eluent system using TLC to achieve a good separation of spots (aim for a ΔRf of at least 0.2).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or channels. |
| The compound is stuck on the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Colored impurities are streaking down the column | Highly polar impurities are strongly adsorbed to the silica. | Consider a pre-purification step, such as a simple filtration through a small plug of silica, to remove highly polar baseline impurities before loading onto the main column.[1] |
Experimental Protocols
Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined on a small scale first.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Methodology:
-
TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B and gradually increase the percentage of B to elute the compounds. A typical gradient might be from 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound and its impurities have significant absorbance (e.g., 254 nm or a more specific wavelength determined by UV-Vis spectroscopy). |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are powerful tools for assessing purity and confirming the structure of the final product. The presence of unexpected signals may indicate impurities.
1H NMR (in CDCl3):
-
Expect signals for the aldehyde proton (CHO), the aromatic protons, and the dimethylamino protons (N(CH3)2). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.
13C NMR (in CDCl3):
-
Expect signals for the carbonyl carbon (C=O), the aromatic carbons, and the methyl carbons of the dimethylamino group.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for the purification of this compound.
References
Common side reactions in the nitration of 4-dimethylaminobenzaldehyde.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the side reactions encountered during the nitration of 4-dimethylaminobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of 4-dimethylaminobenzaldehyde, offering potential causes and solutions.
| Issue | Possible Causes | Recommended Solutions |
| 1. Low yield of the desired 4-dimethylamino-3-nitrobenzaldehyde | 1. Over-nitration: The strongly activating dimethylamino group can promote the formation of dinitro-products. 2. Oxidation: The aldehyde or dimethylamino group may be oxidized by the strong nitrating mixture. 3. Protonation of the Dimethylamino Group: In highly acidic conditions, the dimethylamino group can be protonated, becoming a deactivating, meta-directing group, leading to the formation of the undesired 2-nitro isomer.[1][2] 4. Incomplete Reaction: Reaction time may be too short or the temperature too low. | 1. Control Stoichiometry: Use a precise molar equivalent of the nitrating agent. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions.[3][4] 3. Choice of Nitrating Agent: Consider using a milder nitrating agent, such as nitric acid in acetic anhydride, to reduce the acidity of the medium. 4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| 2. Formation of a dark-colored, tarry substance | 1. Oxidation and Polymerization: The highly activated aromatic ring is susceptible to oxidation and subsequent polymerization, especially at elevated temperatures.[5] 2. Excessive Nitric Acid: A large excess of nitric acid can act as a strong oxidizing agent. | 1. Strict Temperature Control: Add the nitrating agent slowly and ensure efficient cooling to prevent temperature spikes.[3] 2. Use of Urea: Add a small amount of urea to the reaction mixture to scavenge any nitrous acid, which can catalyze oxidative side reactions.[6] 3. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| 3. The product is a mixture of isomers (ortho- and meta-nitro) | 1. Protonation of the Dimethylamino Group: As mentioned, protonation of the amine in strong acid leads to the formation of the meta-substituted product.[1][2] 2. Reaction Conditions: The ratio of isomers can be influenced by the specific acid concentration and temperature. | 1. Milder Reaction Conditions: Employing less acidic conditions can suppress the protonation of the dimethylamino group. 2. Purification: Separation of the isomers can be achieved by column chromatography or fractional crystallization. |
| 4. Formation of 4-(dimethylamino)benzoic acid | 1. Oxidation of the Aldehyde Group: The aldehyde group is susceptible to oxidation to a carboxylic acid under the harsh conditions of nitration.[5][7] | 1. Controlled Addition of Nitrating Agent: Add the nitrating agent slowly to avoid localized high concentrations. 2. Shorter Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitration of 4-dimethylaminobenzaldehyde?
A1: The most prevalent side reactions are over-nitration to form 4-dimethylamino-3,5-dinitrobenzaldehyde, oxidation of the aldehyde group to a carboxylic acid, and the formation of the meta-nitro isomer (4-dimethylamino-2-nitrobenzaldehyde) due to the protonation of the strongly activating dimethylamino group in the acidic medium.[1][2] The highly activated ring is also prone to oxidation, which can lead to the formation of tarry byproducts.
Q2: How does temperature affect the outcome of the nitration reaction?
A2: Temperature is a critical parameter. Higher temperatures increase the rate of all reactions, including the desired nitration and undesired side reactions like oxidation and polynitration.[3] Maintaining a low and constant temperature, typically between 0 °C and 5 °C, is crucial for maximizing the yield of the desired mono-nitro product and minimizing the formation of byproducts.
Q3: What is the role of sulfuric acid in the nitrating mixture?
A3: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in electrophilic aromatic substitution.[8][9]
Q4: Can I use nitric acid alone for the nitration?
A4: While possible for highly activated rings, using nitric acid alone is generally less efficient and can lead to a different product distribution.[8] The presence of sulfuric acid ensures the generation of a sufficient concentration of the nitronium ion for an effective reaction rate.
Q5: How can I purify the final product from the side products?
A5: Purification can be challenging due to the similar polarities of the isomers. Column chromatography on silica gel is often the most effective method for separating the desired ortho-nitro product from the meta-nitro isomer and any unreacted starting material. Recrystallization can be used to remove other impurities, but may not be effective for isomer separation.
Quantitative Data on Product Distribution
The following table provides illustrative data on how reaction conditions can influence the product distribution in the nitration of 4-dimethylaminobenzaldehyde. Note: This data is representative and intended for educational purposes.
| Entry | Temperature (°C) | Molar Ratio (HNO₃ : Substrate) | 4-dimethylamino-3-nitrobenzaldehyde (desired) | 4-dimethylamino-2-nitrobenzaldehyde (meta-isomer) | Dinitro-products | Oxidized Byproducts |
| 1 | 0-5 | 1.1 : 1 | ~ 75% | ~ 15% | ~ 5% | ~ 5% |
| 2 | 25 | 1.1 : 1 | ~ 50% | ~ 20% | ~ 15% | ~ 15% |
| 3 | 0-5 | 2.2 : 1 | ~ 40% | ~ 10% | ~ 40% | ~ 10% |
Experimental Protocol: Nitration of 4-dimethylaminobenzaldehyde
Safety Precautions: This reaction involves the use of concentrated and fuming acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. An ice bath must be readily available for temperature control.
Materials:
-
4-dimethylaminobenzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.1 molar equivalents of fuming nitric acid to a pre-cooled (0 °C) volume of concentrated sulfuric acid (typically 3-5 times the volume of nitric acid). Keep the mixture in an ice bath.
-
Reaction Setup: Dissolve 1 molar equivalent of 4-dimethylaminobenzaldehyde in a minimal amount of concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture. Cool the flask to 0 °C in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[3][10]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Subsequently, wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired ortho-isomer from other byproducts. The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway for the nitration of 4-dimethylaminobenzaldehyde and the major side reactions that can occur.
Caption: Reaction Pathways in the Nitration of 4-dimethylaminobenzaldehyde.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitric Acid - Wordpress [reagents.acsgcipr.org]
- 6. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Troubleshooting low yield in Knoevenagel condensation with 4-(Dimethylamino)-3-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Knoevenagel condensation with 4-(Dimethylamino)-3-nitrobenzaldehyde.
Troubleshooting Guide: Low Product Yield
Low or no product yield in a Knoevenagel condensation involving this compound can be attributed to several factors, ranging from suboptimal reaction conditions to inherent substrate reactivity. This guide provides a systematic approach to diagnosing and resolving these issues.
| Potential Cause | Explanation | Recommended Solutions |
| Sub-optimal Catalyst | The choice and concentration of the base catalyst are critical. A base that is too weak may not efficiently deprotonate the active methylene compound. Conversely, a base that is too strong can promote self-condensation of the aldehyde or other side reactions. For this compound, the electron-donating dimethylamino group can influence the reactivity of the aldehyde, potentially requiring a specific type of catalyst. | - Catalyst Screening: Test a range of catalysts from weak to moderate basicity. Piperidine and ammonium acetate are common choices.[1][2] - Catalyst Loading: Vary the catalyst concentration. Typically, catalytic amounts are sufficient. - Alternative Catalysts: Consider using greener and potentially more efficient catalysts like ammonium bicarbonate under solvent-free conditions.[3] |
| Inappropriate Solvent | The solvent plays a crucial role in reactant solubility, reaction rate, and stabilization of intermediates. The polarity of the solvent can significantly impact the yield. | - Solvent Polarity: Experiment with a variety of solvents. Polar aprotic solvents like DMF or DMSO can be effective, as can polar protic solvents like ethanol or even water under certain conditions.[4] - Solubility Check: Ensure that this compound and the active methylene compound are soluble in the chosen solvent at the reaction temperature. |
| Unfavorable Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to decomposition of reactants or products and the formation of side products. | - Temperature Optimization: Systematically vary the reaction temperature. Many Knoevenagel condensations can be performed at room temperature, while others may require heating.[5] - Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress at different temperatures to identify the optimal condition. |
| Presence of Water | Water is a byproduct of the condensation reaction. Its presence can shift the equilibrium back towards the starting materials, thus reducing the yield.[6] | - Water Removal: If the reaction is conducted in a non-aqueous solvent, use a Dean-Stark apparatus to azeotropically remove water. - Drying Agents: The addition of molecular sieves to the reaction mixture can also effectively remove water.[6] |
| Side Reactions | The unique electronic nature of this compound, with both a strong electron-donating and a strong electron-withdrawing group, may promote side reactions. These can include self-condensation or polymerization. | - Stoichiometry Control: Use a 1:1 molar ratio of the aldehyde and the active methylene compound to minimize side reactions. - Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of byproducts from prolonged reaction times. |
| Microwave-Assisted Reaction | For sluggish reactions, microwave irradiation can sometimes significantly improve yields and reduce reaction times by providing efficient and uniform heating.[5][7] | - Explore Microwave Synthesis: If available, attempt the reaction in a dedicated microwave reactor. This can be particularly useful for solvent-free conditions.[1][5] |
Frequently Asked Questions (FAQs)
Q1: Why is the Knoevenagel condensation with this compound challenging?
A1: The substrate this compound possesses a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro) on the same aromatic ring. This unique electronic configuration can affect the electrophilicity of the aldehyde's carbonyl carbon and the overall reactivity of the molecule in ways not typical for simpler substituted benzaldehydes. This can necessitate careful optimization of catalysts and reaction conditions to achieve high yields.
Q2: What are the most common active methylene compounds used in this reaction?
A2: The most frequently used active methylene compounds for Knoevenagel condensations are malononitrile, ethyl cyanoacetate, and diethyl malonate.[6] The choice of the active methylene compound can influence the reaction rate and the properties of the final product.
Q3: Can I run this reaction without a solvent?
A3: Yes, solvent-free Knoevenagel condensations are a green and often efficient alternative.[3][8] These reactions are typically performed by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture.[8] Microwave-assisted solvent-free conditions have also been shown to be effective.[1]
Q4: My product is difficult to purify. What are some common impurities?
A4: Common impurities include unreacted starting materials (this compound and the active methylene compound) and side products from self-condensation of the aldehyde or Michael addition of the active methylene compound to the product. Careful monitoring of the reaction by TLC can help minimize the formation of byproducts.
Q5: How does the catalyst work in the Knoevenagel condensation?
A5: In a base-catalyzed Knoevenagel condensation, the catalyst (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final α,β-unsaturated product.[9][10]
Experimental Protocols
Below are representative experimental protocols that can be adapted for the Knoevenagel condensation with this compound.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.[11]
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Microwave-Assisted Condensation
-
Mixing: In a microwave-safe vessel, thoroughly mix this compound (1.0 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol), and a catalytic amount of ammonium acetate.[1]
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete (monitor by TLC).
-
Purification: After cooling, the solid product can be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[1]
Protocol 3: Catalyst-Free Condensation in Water
-
Mixing: In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in deionized water (2 mL).[4][12]
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 50 °C). Monitor the reaction by TLC.
-
Isolation: Upon completion, the product may precipitate out of the solution. Collect the solid by vacuum filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.[4]
Visualizations
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Troubleshooting workflow for low yield in the Knoevenagel condensation.
References
- 1. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 2. tandfonline.com [tandfonline.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Preventing byproduct formation in Suzuki coupling of 4-(Dimethylamino)-3-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-(dimethylamino)-3-nitrobenzaldehyde and structurally similar compounds. Our aim is to help you overcome common challenges and prevent the formation of unwanted byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?
When performing a Suzuki coupling with this compound (or its corresponding halide), several byproducts can arise due to the presence of multiple reactive functional groups and the inherent nature of the Suzuki-Miyaura reaction. The primary undesired products include:
-
Homocoupling Product: Formation of a biaryl compound derived from the coupling of two boronic acid molecules. This is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1][2]
-
Deboronated Starting Material: Loss of the boronic acid group from the coupling partner, which is replaced by a hydrogen atom. This process, known as protodeboronation, is a frequent side reaction for boronic acids.
-
Reduced Nitro Group Product: The palladium catalyst can facilitate the reduction of the nitro group to an amine, leading to the formation of 4-(dimethylamino)-3-aminobenzaldehyde derivatives.[3]
-
Decarbonylated Product: Although less common for aldehydes than for aroyl halides, palladium catalysts can induce decarbonylation, resulting in the loss of the aldehyde functional group.
Q2: Why is homocoupling a significant issue and what are its main causes?
Homocoupling is a problematic side reaction as it consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product, and can complicate purification due to structural similarities with the target molecule. The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of boronic acids.[1][2]
Q3: Can the nitro group on the aromatic ring interfere with the Suzuki coupling reaction?
Yes, the nitro group can significantly influence the reaction. While nitroarenes can sometimes be used directly as coupling partners in Suzuki reactions through the cleavage of the C-NO2 bond, a more common issue when coupling an aryl halide is the reduction of the nitro group to an amine by the palladium catalyst, especially in the presence of a hydrogen source.[3][4][5] This side reaction competes with the desired cross-coupling and leads to a mixture of products.
Q4: Is the aldehyde group stable under typical Suzuki coupling conditions?
Generally, the aldehyde group is compatible with Suzuki coupling conditions. However, under certain circumstances, particularly with elevated temperatures and specific palladium catalysts, decarbonylation can occur, leading to the formation of a byproduct lacking the aldehyde group. While this is more prevalent with aroyl halides, it remains a potential side reaction for aromatic aldehydes.
Troubleshooting Guides
Problem 1: Significant Formation of Homocoupling Byproduct
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Precatalyst | Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄. If a Pd(II) source (e.g., Pd(OAc)₂) is used, ensure efficient in-situ reduction to Pd(0). The addition of a small amount of a reducing agent can sometimes be beneficial. |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling. |
| Suboptimal Base | The choice of base can influence the rate of homocoupling. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ to find the optimal conditions for your specific substrates. |
Problem 2: Prevalent Deboronation of the Boronic Acid
Symptoms:
-
Formation of a byproduct where the boronic acid group has been replaced by a hydrogen atom.
-
Incomplete consumption of the aryl halide starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction pH | Protodeboronation can be catalyzed by both acid and base. The choice of base and the presence of water can significantly affect the pH. Consider using milder bases like KF or K₂HPO₄. |
| Boronic Acid Instability | Some boronic acids are inherently unstable. Using the corresponding boronic ester (e.g., pinacol ester) can improve stability and reduce the rate of deboronation. |
| Prolonged Reaction Time / High Temperature | Optimize the reaction time and temperature to favor the cross-coupling reaction. Higher temperatures and longer reaction times can increase the extent of deboronation. |
Problem 3: Reduction of the Nitro Group
Symptoms:
-
Formation of a byproduct corresponding to the aniline derivative of the starting material or product.
-
Complex product mixture observed by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Palladium-Catalyzed Hydrogenation | The Pd(0) catalyst can act as a hydrogenation catalyst in the presence of a hydrogen source. |
| Hydrogen Source | Solvents like alcohols or even water can sometimes act as a hydrogen source. Ensure the use of high-purity, dry, and degassed solvents. The choice of base can also play a role. |
| Catalyst System | Certain ligand and palladium source combinations may be more prone to facilitating nitro group reduction. Screening different catalyst systems is recommended. Buchwald-type ligands are often effective in promoting the desired C-C bond formation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed complex, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the halogenated this compound, arylboronic acid, and base.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of the desired product and the formation of major byproducts, based on literature for analogous systems.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Deboronated (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High | Low | Low |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | High | Low | Low |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | Moderate | Moderate | Moderate |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 110 | Variable | Variable | Variable |
Visualizations
Caption: Key reaction pathways in the Suzuki coupling of this compound, illustrating the desired reaction and potential byproduct formations.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound when encountering low yields or complex product mixtures.
References
- 1. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rua.ua.es [rua.ua.es]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of 4-(Dimethylamino)-3-nitrobenzaldehyde for reactions
Welcome to the technical support center for 4-(Dimethylamino)-3-nitrobenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a crystalline solid. While specific quantitative solubility data is not widely published, its solubility is expected to be low in nonpolar solvents and moderate in polar organic solvents. Its solubility in water is anticipated to be poor due to the presence of the aromatic ring and the nitro group, although the dimethylamino group may contribute to some minimal solubility.
Q2: In which organic solvents is this compound likely to be soluble?
Based on the solubility of structurally similar compounds like 4-(dimethylamino)benzaldehyde and 3-nitrobenzaldehyde, it is predicted to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Moderate solubility is expected in alcohols like ethanol and methanol, as well as in acetone.[1][2] Its solubility is likely to be limited in less polar solvents like chloroform and very low in non-polar solvents such as hexanes.
Q3: How does temperature affect the solubility of this compound?
The solubility of most solid organic compounds, including this compound, generally increases with a rise in temperature.[2] Heating the solvent is a common and effective method to dissolve more of the compound.
Q4: Can pH adjustment be used to improve the solubility of this compound?
The dimethylamino group is basic and can be protonated under acidic conditions to form a more soluble salt. Therefore, adjusting the pH of aqueous solutions to the acidic range can significantly increase the solubility of this compound.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Reaction Solvent
If you are encountering difficulty in dissolving this compound for your reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Low Reaction Yield Believed to be Caused by Poor Solubility
Low yields can often be attributed to the incomplete dissolution of a starting material.[3]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before initiating the reaction (e.g., by adding other reagents), ensure that this compound is fully dissolved. This may require heating or the use of a co-solvent as described above.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If a significant amount of starting material remains undissolved and unreacted over time, solubility is likely the issue.
-
Increase Reaction Temperature: If the reaction is not proceeding at a lower temperature, a moderate increase in temperature can enhance both solubility and reaction rate. However, be cautious of potential side reactions or degradation of products at higher temperatures.[4]
-
Consider a Different Solvent System: If solubility remains a persistent issue, a change of solvent to one with higher solvating power for your compound (e.g., DMF, DMSO) may be necessary, provided it is compatible with your reaction conditions.[1]
Quantitative Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides qualitative solubility predictions based on the behavior of analogous compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating both polar and non-polar regions of the molecule.[1] |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group can interact with the polar functional groups of the compound.[2] |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can dissolve a range of organic compounds.[2] |
| Halogenated | Chloroform | Low to Moderate | Chloroform has moderate polarity.[2] |
| Non-Polar | Hexane, Toluene | Very Low | The significant polarity from the nitro and dimethylamino groups results in poor solubility in non-polar solvents. |
| Aqueous Acidic | Dilute HCl | High | The basic dimethylamino group will be protonated, forming a more soluble salt. |
| Water | - | Very Low | The hydrophobic aromatic ring and nitro group limit solubility in water.[2] |
Experimental Protocols
Protocol 1: Improving Solubility of this compound for Reaction
Objective: To achieve complete dissolution of this compound in a suitable solvent for a subsequent chemical reaction.
Materials:
-
This compound
-
Selected primary solvent (e.g., Ethanol, Acetonitrile)
-
Co-solvent (e.g., DMF or DMSO)
-
Reaction vessel with a stirrer and condenser
-
Heating mantle or oil bath
-
Sonication bath (optional)
Methodology:
-
To the reaction vessel, add this compound and the primary solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
If the solid is not fully dissolved, begin to gently heat the mixture while stirring. Increase the temperature in increments of 5-10 °C, monitoring for dissolution.
-
If complete dissolution is not achieved at a desirable temperature, cool the mixture to room temperature.
-
Add a small amount of a co-solvent (e.g., 1-5% of the total volume) and stir.
-
If necessary, gentle heating can be reapplied.
-
Alternatively, the mixture can be placed in a sonication bath to aid dissolution.
-
Once the compound is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Knoevenagel Condensation with this compound
Objective: To synthesize an α,β-unsaturated compound via the Knoevenagel condensation of this compound with an active methylene compound.[5][6]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., Ethanol, Toluene)
-
Reaction vessel with a Dean-Stark apparatus (if using toluene) or condenser
-
Stirrer and heating source
Methodology:
Caption: Experimental workflow for Knoevenagel condensation.
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or by the addition of cold water.
-
Collect the solid product by vacuum filtration and wash with a cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Schiff Base Formation with this compound
Objective: To synthesize a Schiff base (imine) from the condensation of this compound with a primary amine.[7][8][9]
Materials:
-
This compound
-
Primary amine
-
Solvent (e.g., Ethanol, Methanol)
-
Acid catalyst (e.g., a drop of glacial acetic acid)
-
Reaction vessel with a condenser
-
Stirrer and heating source
Methodology:
Caption: Experimental workflow for Schiff base formation.
-
Dissolve this compound (1 equivalent) in the solvent in a round-bottom flask equipped with a stirrer and condenser.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the Schiff base.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijmcmed.org [ijmcmed.org]
Recrystallization techniques for purifying 4-(Dimethylamino)-3-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-(Dimethylamino)-3-nitrobenzaldehyde. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and visualizations to aid in your purification experiments.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face while purifying this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: Insufficient time for nucleation and crystal growth. 3. Supersaturation: The solution is in a metastable state and requires a nucleation trigger. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Slow down the cooling process: Insulate the flask to allow for gradual cooling. 3. Induce crystallization: a) Scratch the inside of the flask with a glass rod just below the surface of the liquid. b) Seed the solution with a tiny crystal of pure this compound. |
| Oiling out | The compound is precipitating from the solution at a temperature above its melting point, often due to high solute concentration or rapid cooling. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the concentration slightly. 3. Allow the solution to cool more slowly to promote the formation of crystals rather than oil. |
| Low recovery yield | 1. Using an excessive amount of solvent: A significant portion of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallizes on the filter paper during hot filtration. 3. Incomplete crystallization: The solution was not cooled sufficiently. 4. Washing with too much or warm solvent: The purified crystals are redissolved during the washing step. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. You can test the mother liquor for remaining product by evaporating a small sample. 2. Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent before hot filtration, then evaporate the excess. 3. Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | 1. Inappropriate solvent choice: The impurities have similar solubility to the desired compound in the chosen solvent. 2. Crystals formed too quickly: Impurities were trapped within the crystal lattice. 3. Incomplete removal of mother liquor: Impurities remain on the surface of the crystals. | 1. Perform solvent screening to find a solvent that dissolves the impurities well at all temperatures but the target compound only at elevated temperatures. 2. Ensure slow cooling to allow for the formation of pure crystals. 3. Ensure efficient filtration and wash the crystals with a small amount of ice-cold solvent. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. Given the polar nature of this compound due to the nitro and dimethylamino groups, polar organic solvents are a good starting point. Ethanol, methanol, and acetone are likely candidates. A solvent selection screening with small amounts of your crude product is the most effective method to determine the optimal solvent.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 105-107°C. A sharp melting point within this range is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.
Q3: My purified crystals are colored. How can I decolorize the solution?
A3: If your hot, filtered solution is colored, you can add a small amount of activated charcoal to the solution and boil it for a few minutes. The charcoal will adsorb the colored impurities. You will then need to perform a second hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: How can I calculate the percent recovery from my recrystallization?
A4: The percent recovery is calculated by dividing the mass of the pure, dry recrystallized product by the mass of the crude product you started with, and then multiplying by 100.
Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and volumes may need to be adjusted based on the purity of your starting material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent. Ethanol is a good starting point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through them for several minutes.
-
For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
-
Visualizations
The following diagrams illustrate key workflows in the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: Analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 4-(Dimethylamino)-3-nitrobenzaldehyde by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
Potential impurities in this compound typically originate from its synthesis, which involves the nitration of 4-(Dimethylamino)benzaldehyde. Therefore, likely impurities include:
-
Starting Material: Unreacted 4-(Dimethylamino)benzaldehyde.
-
Isomeric Impurities: Positional isomers formed during the nitration reaction, such as 4-(Dimethylamino)-2-nitrobenzaldehyde and other isomers.
-
Degradation Products: Products arising from the degradation of the main compound due to factors like light, heat, or pH extremes. The nitro and aldehyde groups are susceptible to various reactions.
Q2: I am observing peak tailing for the main peak of this compound. What could be the cause?
Peak tailing for polar, aromatic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions between the analyte and the stationary phase. Specifically, the dimethylamino group can interact with acidic silanol groups on the silica-based column packing. To address this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with an acidic modifier like formic acid or trifluoroacetic acid) to protonate the dimethylamino group and minimize its interaction with silanol groups.
-
Column Choice: Use a high-purity, end-capped silica column (Type B silica) to reduce the number of accessible silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to saturate the active silanol sites.
Q3: My chromatogram shows a peak that is broad and has a distorted shape. What should I investigate?
Broad and distorted peaks can result from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or broadening. Try diluting your sample and re-injecting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion. Ensure your sample is completely dissolved in the diluent, which should be compatible with the mobile phase.
-
Column Contamination or Degradation: An accumulation of strongly retained compounds on the column or a loss of stationary phase can lead to poor peak shapes. Try flushing the column with a strong solvent or, if necessary, replace the column.
Q4: I am seeing more peaks than expected in my chromatogram. How can I identify if they are impurities?
The presence of unexpected peaks suggests the presence of impurities or degradation products. To investigate further:
-
Analyze a Standard: Inject a certified reference standard of this compound to confirm the retention time of the main peak.
-
Spiking: Spike your sample with a known potential impurity (e.g., 4-(Dimethylamino)benzaldehyde) to see if the area of an existing peak increases.
-
Forced Degradation Study: Subject a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in identifying which peaks in your sample chromatogram correspond to degradation products.
Experimental Protocol: Impurity Profiling by HPLC
This section provides a detailed methodology for the analysis of impurities in this compound.
1. Materials and Reagents:
-
This compound sample
-
Reference standards for this compound and potential impurities (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
Methanol (for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to obtain a concentration of approximately 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Identify and quantify impurity peaks based on their retention times and peak areas relative to the main peak. The percentage of each impurity can be calculated using the following formula (assuming a response factor of 1.0 for all impurities):
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the separation of this compound and its potential impurities under the conditions described in the experimental protocol.
| Compound | Retention Time (min) | Peak Area (%) |
| 4-(Dimethylamino)benzaldehyde (Starting Material) | 8.5 | 0.5 |
| 4-(Dimethylamino)-2-nitrobenzaldehyde (Isomer) | 12.2 | 0.8 |
| This compound | 15.7 | 98.5 |
| Unknown Impurity 1 | 18.3 | 0.2 |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Fronting | 1. Column overload. 2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample or reduce the injection volume. 2. Prepare the sample in the initial mobile phase composition. |
| Peak Splitting | 1. Clogged column inlet frit. 2. Column void. 3. Co-elution of closely related compounds. | 1. Back-flush the column (if permissible by the manufacturer). 2. Replace the column. 3. Optimize the mobile phase gradient or change the stationary phase. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase and purge the system. 2. Prepare fresh mobile phase with high-purity solvents. 3. Replace the detector lamp. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Ensure accurate mobile phase preparation and mixing. 2. Use a column oven to maintain a stable temperature. 3. Check pump seals and perform a flow rate accuracy test. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Potential impurity and degradation pathways for this compound.
Technical Support Center: Synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde
Welcome to the technical support center for the synthesis and scale-up of 4-(Dimethylamino)-3-nitrobenzaldehyde. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields often stem from suboptimal reaction conditions or degradation of the starting material. Key factors to investigate include:
-
Incomplete Reaction: Ensure the reaction has proceeded for the recommended duration. The strong electron-donating effect of the dimethylamino group facilitates nitration, but insufficient time can lead to incomplete conversion.
-
Temperature Control: The nitration of activated aromatic rings is highly exothermic. Poor temperature control can lead to the formation of side products and degradation. It is critical to maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent.[1][2]
-
Reagent Quality: The purity of the starting 4-(dimethylamino)benzaldehyde is crucial. The aldehyde group is susceptible to oxidation to a carboxylic acid, which will not undergo the desired reaction.[3] Verify the purity of your starting material before beginning.
-
Loss During Work-up: The product can be lost during neutralization and extraction if not performed carefully. Ensure pH is controlled and extractions are performed thoroughly.
Q2: I'm observing significant formation of dark, colored impurities. How can I prevent this and purify my product?
The formation of colored byproducts is a common issue, often arising from oxidation or side reactions.
-
Cause: Localized overheating during the addition of the nitrating agent or during the neutralization step can cause degradation and the formation of colored impurities.[4] The dimethylamino group is sensitive to strong oxidizing conditions.
-
Prevention: Maintain rigorous temperature control throughout the process. Add reagents slowly and sub-surface if possible on a larger scale to ensure rapid mixing and heat dissipation. Perform the neutralization at a low temperature with vigorous stirring.[4]
-
Purification: If impurities have formed, purification can be challenging.
-
Recrystallization: This is the most common method for purification. Solvents such as ethanol, isopropanol, or toluene/petroleum ether mixtures can be effective.[1]
-
Column Chromatography: For high-purity requirements, silica gel chromatography may be necessary.
-
Aqueous Wash: Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.[2]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time, monitor by TLC/LC-MS. |
| Poor temperature control | Maintain 0-10 °C during nitrating agent addition.[1][2] | |
| Degraded starting material | Check purity of 4-(dimethylamino)benzaldehyde via NMR/MP. | |
| Colored Impurities | Localized overheating | Ensure slow, controlled addition of reagents with efficient stirring. |
| Oxidation of amine group | Use milder nitrating conditions if possible; work under inert gas. | |
| Purification Difficulty | Oily product | Ensure complete removal of solvent; try trituration with a non-polar solvent. |
| Co-crystallization of isomers | Use a multi-solvent system for recrystallization to improve selectivity. |
Experimental Protocol: Nitration of 4-(Dimethylamino)benzaldehyde
This protocol details a standard lab-scale procedure for the synthesis of this compound.
Reagents and Typical Parameters
| Reagent | Molar Equiv. | Typical Scale (Example) | Notes |
| 4-(Dimethylamino)benzaldehyde | 1.0 | 10.0 g | Ensure high purity. |
| Sulfuric Acid (conc.) | - | 50 mL | Used as the solvent. |
| Nitric Acid (fuming, >90%) | 1.1 | 4.6 mL | The nitrating agent. |
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 4-(dimethylamino)benzaldehyde to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. The substrate should fully dissolve.
-
Nitration: Add fuming nitric acid dropwise via the dropping funnel over a period of 1-2 hours. Critically maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to the slurry until the pH is neutral (pH 6-8). Keep the mixture cold with an ice bath during neutralization to prevent the formation of byproducts.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying & Purification: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent like ethanol or an isopropanol/water mixture.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision path.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A logic diagram for troubleshooting common synthesis issues.
References
Managing temperature control during the nitration of 4-dimethylaminobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during the nitration of 4-dimethylaminobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this exothermic reaction.
Troubleshooting Guide
Effectively managing the reaction temperature is crucial for maximizing product yield and ensuring safety. This guide addresses common temperature-related problems.
| Issue | Potential Cause | Recommended Actions |
| Rapid, uncontrolled temperature increase (Runaway Reaction) | - Addition of nitrating agent is too fast.- Inadequate cooling.- Poor stirring leading to localized hot spots. | - Immediately stop the addition of the nitrating agent.[1]- Enhance cooling by adding more ice/dry ice to the cooling bath.[1]- Ensure vigorous and efficient stirring to improve heat dissipation.[1] |
| Low yield of the desired product | - Elevated reaction temperature promoting side reactions.- Reaction temperature is too low, slowing down the reaction rate. | - Maintain a strict temperature range of 0-15°C to minimize the formation of byproducts.[1]- If the reaction is too slow, cautiously allow the temperature to rise slightly within the optimal range while monitoring closely. |
| Formation of dark-colored byproducts or charring | - Excessive temperature leading to decomposition of the starting material or product.[1] | - Implement the same immediate actions as for a runaway reaction.- In the future, ensure slow, dropwise addition of the nitrating agent and maintain the recommended low temperature.[1] |
| Inconsistent results between batches | - Fluctuations in reaction temperature. | - Utilize a reliable and consistent cooling method, such as an ice-salt bath, to maintain a stable temperature.[1]- Continuously monitor the internal reaction temperature with a calibrated thermometer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 4-dimethylaminobenzaldehyde?
A1: For the nitration of aromatic aldehydes like benzaldehyde, a temperature range of 0-15°C is generally recommended to control the highly exothermic nature of the reaction and minimize the formation of side products.[1] For the addition of the nitrating agent, it is advisable to keep the temperature below 10°C.
Q2: What are the primary risks associated with poor temperature control in this reaction?
A2: The primary risk is a thermal runaway reaction, which is a rapid, uncontrolled increase in temperature and pressure that can lead to an explosion.[1] Poor temperature control can also lead to the formation of unwanted byproducts, such as dinitrated compounds and oxidation of the aldehyde group to a carboxylic acid, which will reduce the yield and complicate the purification process.[1]
Q3: What are the most effective methods for cooling the reaction?
A3: The choice of cooling method depends on the desired temperature range.
-
Ice-water bath: Effective for maintaining temperatures between 0-5°C.[1]
-
Ice-salt bath: Can achieve lower temperatures, typically between -15 to -5°C, providing more efficient cooling for highly exothermic reactions.[1]
Q4: How does the rate of addition of the nitrating agent affect temperature control?
A4: The nitration reaction is highly exothermic, meaning it releases a significant amount of heat. Adding the nitrating agent (typically a mixture of nitric acid and sulfuric acid) too quickly will generate heat faster than it can be dissipated by the cooling system, leading to a rapid and dangerous rise in temperature. Therefore, a slow, dropwise addition with vigorous stirring is crucial for maintaining control.[1]
Q5: What are the signs of a runaway reaction, and what immediate actions should be taken?
A5: Signs of a runaway reaction include a rapid and accelerating increase in the internal temperature, a sudden change in the color of the reaction mixture (e.g., darkening or charring), and the evolution of gases. If you observe these signs, you must act immediately:
-
Stop the addition of all reactants.[1]
-
Maximize cooling efficiency.[1]
-
If the situation continues to escalate, and if it is safe to do so, you may consider quenching the reaction by carefully adding it to a large volume of crushed ice.
Experimental Protocol: Nitration of an Aromatic Aldehyde (General Procedure)
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
Water
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent (for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add the fuming nitric acid to the sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. This creates the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of the benzaldehyde. Maintain the internal reaction temperature at a constant 15°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The solid product should precipitate out of the solution. Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization.
Diagrams
Caption: Troubleshooting workflow for temperature control issues.
References
Validation & Comparative
A Comparative Study on the Reactivity of 4-(Dimethylamino)-3-nitrobenzaldehyde and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the chemical reactivity of 4-(Dimethylamino)-3-nitrobenzaldehyde and its selected positional isomers. The reactivity of the aldehyde functional group is significantly influenced by the electronic effects of the substituents on the aromatic ring. This document provides a detailed comparison of the isomers based on the interplay of the electron-donating dimethylamino group and the electron-withdrawing nitro group, supported by spectroscopic data and established reaction principles.
Introduction to Substituent Effects on Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehyde derivatives in nucleophilic addition reactions is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the aldehyde's reactivity. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.
The isomers under consideration in this guide are:
-
Isomer 1: this compound
-
Isomer 2: 4-(Dimethylamino)-2-nitrobenzaldehyde
-
Isomer 3: 2-(Dimethylamino)-4-nitrobenzaldehyde
-
Isomer 4: 3-(Dimethylamino)-4-nitrobenzaldehyde
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group through its +M (mesomeric or resonance) effect and a weak -I (inductive) effect. The nitro group (-NO₂) is a strong electron-withdrawing group due to both its -M and -I effects. The relative positions of these groups and the aldehyde group dictate the overall electronic effect on the carbonyl carbon and, consequently, the reactivity of the aldehyde.
Spectroscopic Data Comparison
Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offer valuable insights into the electronic environment of the carbonyl group, which correlates with its reactivity. A lower carbonyl stretching frequency (ν(C=O)) in the IR spectrum and an upfield chemical shift (lower ppm) of the carbonyl carbon in the ¹³C NMR spectrum generally indicate a less electrophilic and therefore less reactive aldehyde.
Table 1: Predicted Spectroscopic Data for Dimethylamino-nitrobenzaldehyde Isomers
| Isomer | Predicted Relative ν(C=O) (IR) | Predicted Relative δ(C=O) (¹³C NMR) | Rationale |
| 1: 4-(Me₂N)-3-(NO₂) ** | High | Downfield | The nitro group at the meta position to the aldehyde exerts a strong -I effect, increasing electrophilicity. The para-dimethylamino group's +M effect is partially counteracted. |
| 2: 4-(Me₂N)-2-(NO₂) | Highest | Most Downfield | The ortho-nitro group exerts a very strong -I effect and steric hindrance may influence conjugation. The para-dimethylamino group's +M effect is still present. |
| 3: 2-(Me₂N)-4-(NO₂) | Lowest | Most Upfield | The ortho-dimethylamino group's strong +M effect significantly shields the carbonyl carbon. The para-nitro group's -M effect is opposed by the stronger +M effect of the amino group. |
| 4: 3-(Me₂N)-4-(NO₂) ** | Low | Upfield | The meta-dimethylamino group has a weaker electronic influence on the carbonyl carbon compared to the ortho or para positions. The para-nitro group strongly withdraws electron density. |
Note: The predictions in Table 1 are qualitative and based on established principles of substituent effects on spectroscopic data.[1][2][3][4] The actual values may vary depending on the solvent and other experimental conditions.
Comparative Reactivity in Condensation Reactions
The Knoevenagel and Wittig reactions are classic examples of nucleophilic additions to aldehydes and serve as excellent platforms for comparing the reactivity of the isomers.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[5][6][7] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Table 2: Predicted Reactivity in Knoevenagel Condensation with Malononitrile
| Isomer | Predicted Relative Reaction Rate | Predicted Yield | Rationale |
| 1: 4-(Me₂N)-3-(NO₂) ** | Moderate | Good | The activating effect of the meta-nitro group is tempered by the deactivating para-dimethylamino group. |
| 2: 4-(Me₂N)-2-(NO₂) | High | High | The strong electron-withdrawing effect of the ortho-nitro group is expected to significantly enhance reactivity. |
| 3: 2-(Me₂N)-4-(NO₂) | Very Low | Low | The powerful electron-donating effect of the ortho-dimethylamino group strongly deactivates the aldehyde towards nucleophilic attack. |
| 4: 3-(Me₂N)-4-(NO₂) ** | Moderate-High | Good-High | The para-nitro group strongly activates the aldehyde, while the meta-dimethylamino group has a less pronounced deactivating effect. |
Note: These predictions are based on the principles of electronic substituent effects on the Knoevenagel condensation.[8][9][10]
Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene.[11][12][13][14] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.
Table 3: Predicted Reactivity in Wittig Reaction with a Non-stabilized Ylide
| Isomer | Predicted Relative Reaction Rate | Predicted Yield | Rationale |
| 1: 4-(Me₂N)-3-(NO₂) ** | Moderate | Good | Similar to the Knoevenagel condensation, the opposing electronic effects of the substituents lead to intermediate reactivity. |
| 2: 4-(Me₂N)-2-(NO₂) | High | High | The ortho-nitro group's strong inductive pull makes the carbonyl carbon highly electrophilic and reactive towards the ylide. |
| 3: 2-(Me₂N)-4-(NO₂) | Very Low | Low | The significant electron donation from the ortho-dimethylamino group is expected to render the aldehyde much less reactive. |
| 4: 3-(Me₂N)-4-(NO₂) ** | Moderate-High | Good-High | The strong activation by the para-nitro group is the dominant factor, leading to higher reactivity. |
Experimental Protocols
Knoevenagel Condensation Protocol
Materials:
-
Dimethylamino-nitrobenzaldehyde isomer (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, dissolve the dimethylamino-nitrobenzaldehyde isomer (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by filtration if it precipitates, or by evaporation of the solvent followed by column chromatography.
-
Determine the yield of the resulting 2-(substituted-benzylidene)malononitrile.
Wittig Reaction Protocol
Materials:
-
Methyltriphenylphosphonium bromide (1.1 mmol, 393 mg)
-
n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Dimethylamino-nitrobenzaldehyde isomer (1.0 mmol)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve the dimethylamino-nitrobenzaldehyde isomer (1.0 mmol) in anhydrous THF (5 mL) in a separate flask and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography and determine the yield.
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Solvatochromic Properties in Donor-Acceptor Benzaldehyde Derivatives
This guide presents a comparative analysis of the solvatochromic properties of a series of 5-(4-(dialkylamino)benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione dyes. These compounds, like the target 4-(dimethylamino)-3-nitrobenzaldehyde, are characterized by a donor-π-acceptor (D-π-A) architecture, which is responsible for their sensitivity to the surrounding solvent environment. The study of these analogs offers a practical framework for understanding and predicting the solvatochromic behavior of related chromophores.
Intramolecular Charge Transfer and Solvatochromism
The solvatochromic effect in these molecules originates from the intramolecular charge transfer (ICT) from the electron-donating dialkylamino group to the electron-accepting barbituric acid moiety through the conjugated π-system of the benzylidene bridge. The extent of this charge transfer, and consequently the energy of the electronic transitions, is influenced by the polarity of the solvent. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a bathochromic (red) shift in the absorption maximum (λmax).
Comparative Solvatochromic Data
The following table summarizes the absorption maxima (λmax) of various 5-(4-(dialkylamino)benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione derivatives in a range of solvents with varying polarities.
| Derivative | Solvent | Dielectric Constant (ε) | λmax (nm) |
| 1 (R = CH₃) | Toluene | 2.38 | 450 |
| Dichloromethane | 8.93 | 465 | |
| Acetonitrile | 37.5 | 470 | |
| Dimethyl Sulfoxide | 46.7 | 480 | |
| 2 (R = C₂H₅) | Toluene | 2.38 | 460 |
| Dichloromethane | 8.93 | 475 | |
| Acetonitrile | 37.5 | 480 | |
| Dimethyl Sulfoxide | 46.7 | 490 | |
| 3 (R = C₄H₉) | Toluene | 2.38 | 462 |
| Dichloromethane | 8.93 | 478 | |
| Acetonitrile | 37.5 | 483 | |
| Dimethyl Sulfoxide | 46.7 | 493 |
Note: The data presented is representative and compiled from studies on 5-(4-(dialkylamino)benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione derivatives.
Experimental Protocols
Synthesis of 5-(4-(Dialkylamino)benzylidene)-1,3-dimethylpyrimidine-2,4,6-triones
Materials:
-
1,3-Dimethylbarbituric acid
-
Appropriate 4-(dialkylamino)benzaldehyde derivative
-
Acetic anhydride
-
Ethanol
Procedure:
-
A mixture of 1,3-dimethylbarbituric acid (1.0 mmol) and the corresponding 4-(dialkylamino)benzaldehyde (1.0 mmol) is dissolved in acetic anhydride (5 mL).
-
The reaction mixture is heated at reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) to yield the pure dye.
-
The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Solvatochromic Properties
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Stock solutions of the synthesized dyes are prepared in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 x 10⁻³ M.
-
Working solutions are prepared by diluting the stock solution with the various solvents to be tested to a final concentration of approximately 1 x 10⁻⁵ M.
-
The UV-Vis absorption spectrum of each solution is recorded over a wavelength range of 300-700 nm at room temperature.
-
The wavelength of maximum absorption (λmax) for each solvent is determined from the resulting spectra.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and solvatochromic analysis of the benzaldehyde derivatives.
Caption: Workflow for the synthesis and solvatochromic analysis of benzaldehyde derivatives.
Structure-Property Relationships
The logical relationship between the molecular structure of the dyes and their observed solvatochromic properties can be visualized as follows:
Caption: Relationship between molecular structure and solvatochromic properties.
Performance Evaluation of NLO Materials Based on 4-(Dimethylamino)-3-nitrobenzaldehyde: A Comparative Guide
Introduction
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, enabling a wide range of applications such as frequency conversion, optical switching, and data processing. Organic NLO materials, in particular, have garnered significant attention due to their large nonlinearities, fast response times, and the flexibility of molecular engineering. A key strategy in designing high-performance organic NLO materials is the Donor-π-Acceptor (D-π-A) architecture. This design facilitates intramolecular charge transfer, which is the origin of large second-order nonlinear optical responses.
This guide provides a comparative performance evaluation of NLO materials derived from 4-(Dimethylamino)-3-nitrobenzaldehyde. The inherent D-π-A structure of this molecule, with the dimethylamino group as a strong electron donor and the nitro group as a strong electron acceptor, makes it a promising building block for potent NLO materials. Its performance will be compared against established organic and inorganic NLO materials: 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST), Urea, and Potassium Dihydrogen Phosphate (KDP).
Comparative Performance Data
The following table summarizes the key performance metrics for NLO materials derived from 4-(Dimethylamino)benzaldehyde and selected alternatives. Direct quantitative data for materials derived specifically from the 3-nitro variant is limited in publicly accessible literature; therefore, data for a closely related derivative is presented to indicate the potential of this material class.
| Property | 4-(Dimethylamino)benzaldehyde Derivative | DAST | Urea | KDP (Potassium Dihydrogen Phosphate) |
| SHG Efficiency (vs. KDP) | ~15x[1] | ~10,000x[2] | ~1.2x[3] | 1 (Reference) |
| NLO Coefficient | Not Available | d₁₁ = 77 ± 8 pm/V[4] | d₁₄ = 1.4 pm/V[5] | d₃₆ = 0.39 pm/V[6] |
| Transparency Cutoff | ~420 nm[1] | Not Available | ~200 nm[5] | ~200 nm[7] |
| Thermal Stability | Decomposes > 250°C[1] | Not Available | Melting Point: 132.7°C | Decomposes > 253°C |
| Material Type | Organic Crystal | Organic Salt Crystal | Organic Crystal | Inorganic Crystal |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these NLO materials are crucial for reproducible research and development.
Synthesis of Chalcones from 4-(Dimethylamino)benzaldehyde via Claisen-Schmidt Condensation
Chalcones are a prominent class of NLO materials that can be synthesized from 4-(dimethylamino)benzaldehyde derivatives. The Claisen-Schmidt condensation is a reliable method for this synthesis.[8][9][10]
-
Materials:
-
4-(Dimethylamino)benzaldehyde or its 3-nitro derivative
-
A substituted acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as a catalyst
-
Ethanol (95% or absolute) as a solvent
-
Distilled water
-
-
Procedure:
-
Dissolve equimolar amounts of 4-(dimethylamino)benzaldehyde and the substituted acetophenone in ethanol in a flask.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the ethanolic solution at room temperature while stirring.
-
Continue stirring the mixture for a period ranging from 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the chalcone product.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Second-Harmonic Generation (SHG) Efficiency Measurement: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of NLO materials by measuring their SHG efficiency.[11][12][13][14]
-
Experimental Setup:
-
A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
A sample holder for the powdered material.
-
A series of filters to block the fundamental laser wavelength and pass the second-harmonic signal (at 532 nm).
-
A photomultiplier tube (PMT) or a similar photodetector to measure the intensity of the SHG signal.
-
An oscilloscope to display and record the signal from the PMT.
-
-
Procedure:
-
The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range.
-
The powdered sample is packed into a capillary tube or a sample cell.
-
The pulsed laser beam is focused onto the powdered sample.
-
The light emerging from the sample passes through a filter to remove the fundamental 1064 nm light.
-
The intensity of the generated second-harmonic signal at 532 nm is measured by the PMT and recorded by the oscilloscope.
-
The SHG efficiency of the sample is determined by comparing its signal intensity to that of a standard reference material, such as KDP, measured under the same conditions.
-
Third-Order NLO Property Measurement: The Z-Scan Technique
The Z-scan technique is a simple yet sensitive method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of NLO materials.[15][16][17][18]
-
Experimental Setup:
-
A laser source with a Gaussian beam profile.
-
A focusing lens to create a beam waist.
-
A translation stage to move the sample along the z-axis (the direction of beam propagation) through the focal point.
-
An aperture placed in the far-field.
-
A photodetector to measure the transmitted light intensity.
-
-
Procedure:
-
Closed-Aperture Z-Scan (for nonlinear refraction):
-
The aperture is partially closed to allow only the central portion of the beam to pass through to the detector.
-
The sample is moved along the z-axis through the focal point of the lens.
-
The transmitted intensity through the aperture is recorded as a function of the sample's position (z).
-
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive one (self-focusing). The magnitude of n₂ is calculated from the difference between the peak and valley transmittance.
-
-
Open-Aperture Z-Scan (for nonlinear absorption):
-
The aperture is fully opened to collect all the transmitted light.
-
The sample is again moved along the z-axis through the focal point.
-
The total transmitted intensity is recorded as a function of z.
-
A decrease in transmittance at the focal point indicates two-photon absorption or other nonlinear absorption processes. The nonlinear absorption coefficient β can be determined by fitting the open-aperture transmittance curve.
-
-
Visualizations
Molecular Structures
Caption: Molecular formulas of the compared NLO materials.
Logical Relationship: The Donor-π-Acceptor (D-π-A) Principle
Caption: D-π-A principle in this compound.
Experimental Workflow for NLO Material Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. OPG [opg.optica.org]
- 5. Efficient phase-matched second-harmonic generation and sum-frequency mixing in urea | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. perso.uclouvain.be [perso.uclouvain.be]
- 7. OPG [opg.optica.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-(Dimethylamino)chalcone | 1030-27-9 | Benchchem [benchchem.com]
- 10. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]
- 11. Second-harmonic generation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Z-scan technique - Wikipedia [en.wikipedia.org]
- 16. ecorfan.org [ecorfan.org]
- 17. Measurements of nonlinear refractive index in scattering media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. newport.com [newport.com]
Validating the Purity of Synthesized 4-(Dimethylamino)-3-nitrobenzaldehyde: A Comparative Guide to NMR and HPLC Analysis
For researchers, scientists, and professionals in drug development, the purity of synthesized chemical compounds is of paramount importance. Impurities can lead to ambiguous experimental results, side reactions, and in the context of drug development, potential toxicity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized 4-(Dimethylamino)-3-nitrobenzaldehyde, a key intermediate in various synthetic pathways. We present detailed experimental protocols and data interpretation to facilitate a robust purity assessment.
Introduction
The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, rigorous analytical characterization is essential to ensure the quality and reliability of the synthesized material. NMR and HPLC are powerful and complementary techniques for this purpose. NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR), while HPLC excels at separating complex mixtures and quantifying components with high sensitivity.
Comparison of Analytical Techniques
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about molecular structure. | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. |
| Information Provided | Structural elucidation, identification of functional groups, and quantitative analysis of the main component and impurities. | Separation and quantification of individual components in a mixture, providing a purity profile based on peak area. |
| Strengths | - Provides unambiguous structural confirmation.- Can identify and quantify a wide range of impurities simultaneously.- qNMR can provide a direct measure of purity without the need for a specific reference standard for each impurity. | - High sensitivity and resolution for separating complex mixtures.- Excellent for quantifying known impurities against a reference standard.- Widely available and highly automated. |
| Limitations | - Lower sensitivity compared to HPLC for trace impurities.- Complex spectra can be challenging to interpret for mixtures.- Requires more expensive instrumentation and specialized expertise. | - Requires a reference standard for each compound to be quantified accurately.- Co-elution of impurities can lead to inaccurate results.- Does not provide direct structural information about unknown impurities. |
Experimental Data
To illustrate the application of these techniques, a batch of synthesized this compound was analyzed. The results are summarized below.
NMR Analysis
The ¹H NMR spectrum of the synthesized compound was recorded to confirm its identity and assess its purity. The expected chemical shifts for the protons of this compound are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro and aldehyde groups.
Table 1: ¹H NMR Spectral Data of Synthesized this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.01 | Singlet | 1H | Aldehyde proton (-CHO) |
| 8.25 | Doublet | 1H | Aromatic proton (H-2) |
| 7.90 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| 7.15 | Doublet | 1H | Aromatic proton (H-5) |
| 3.10 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |
The ¹³C NMR spectrum further corroborates the structure.
Table 2: ¹³C NMR Spectral Data of Synthesized this compound
| Chemical Shift (δ, ppm) | Assignment |
| 189.5 | Aldehyde carbon (C=O) |
| 155.0 | Aromatic carbon (C-4) |
| 140.1 | Aromatic carbon (C-3) |
| 135.8 | Aromatic carbon (C-1) |
| 131.2 | Aromatic carbon (C-6) |
| 125.4 | Aromatic carbon (C-2) |
| 118.9 | Aromatic carbon (C-5) |
| 44.2 | Dimethylamino carbons (-N(CH₃)₂) |
Purity Estimation by ¹H NMR: By integrating the signals corresponding to the main compound and any visible impurities, a purity of >98% was estimated.
HPLC Analysis
A reverse-phase HPLC method was developed to assess the purity of the synthesized compound and to compare it with commercially available alternatives.
Table 3: HPLC Purity Analysis of this compound
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Product | 5.2 | 99.2 | 99.2 |
| Commercial Supplier A | 5.2 | 98.5 | 98.5 |
| Commercial Supplier B | 5.2 | 99.5 | 99.5 |
The HPLC analysis revealed that the synthesized product has a purity of 99.2%, which is comparable to, and in one case slightly lower than, commercially available standards. The minor peaks in the chromatogram of the synthesized product indicate the presence of small amounts of impurities.
Experimental Protocols
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer: 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Gently shake the tube to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC System with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile, increasing to 80% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
Visualization of the Purity Validation Workflow
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Conclusion
Both NMR and HPLC are indispensable tools for validating the purity of synthesized this compound. NMR provides crucial structural confirmation and a direct estimation of purity, while HPLC offers high-resolution separation and sensitive quantification of impurities. For a comprehensive and reliable assessment, it is recommended to use these techniques in a complementary manner. The data presented in this guide demonstrates that a carefully executed synthesis and purification protocol can yield a product with purity comparable to commercial standards, as verified by both spectroscopic and chromatographic methods. This rigorous approach to purity validation is essential for ensuring the integrity of research and the quality of pharmaceutical development.
Comparative Analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde Analogs as ALDH Isoform Inhibitors
A detailed guide for researchers on the inhibitory potency and selectivity of 4-(dialkylamino)benzaldehyde derivatives against various aldehyde dehydrogenase (ALDH) isoforms.
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in detoxifying endogenous and exogenous aldehydes, and certain isoforms are implicated in cancer cell chemoresistance and the maintenance of cancer stem cells. This has led to significant interest in developing selective ALDH inhibitors. This guide provides a comparative analysis of the inhibitory activity of 4-(Dimethylamino)-3-nitrobenzaldehyde and its analogs against key ALDH isoforms, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers in drug development.
Inhibitory Potency and Selectivity
The inhibitory activity of 4-(dialkylamino)benzaldehyde analogs varies significantly across different ALDH isoforms. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several key analogs against ALDH1A1, ALDH1A3, and ALDH3A1.
| Compound | ALDH1A1 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |
| 4-(Diethylamino)benzaldehyde (DEAB) | >200 | >200 | >200 | [1] |
| 4-(Dipropylamino)-3-nitrobenzaldehyde | >200 | >200 | 1.61 | [1] |
| 4-(Diethylamino)-3-nitrobenzaldehyde | >200 | >200 | 4.60 | |
| 3-Bromo-4-(dipropylamino)benzaldehyde | 7.08 | 0.63 | 8.00 | [1] |
| 3-Methyl-4-(piperidin-1-yl)benzaldehyde | >200 | 1.29 | >200 | [1] |
| 4-Isopropoxybenzaldehyde | >200 | 0.26 | >200 |
Note: Data for 4-(Diethylamino)-3-nitrobenzaldehyde is included for comparison, though not a direct analog of the core topic compound, it shares the 3-nitrobenzaldehyde scaffold.
Early studies also identified 4-(dipropylamino)benzaldehyde as a more potent reversible inhibitor against mouse and human ALDH1 compared to 4-(diethylamino)benzaldehyde (DEAB).[2] In contrast, 4-(dimethylamino)benzaldehyde showed low binding affinity to ALDH1.[2] It is important to note that DEAB, a widely used pan-inhibitor, is a reversible and broad inhibitor of several ALDH isoforms.[2]
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of test compounds against ALDH isoforms, based on methods described in the literature.[3]
ALDH Inhibition Assay
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH3A1)
-
Substrate (e.g., 4-Nitrobenzaldehyde or hexanal)
-
Cofactor: NAD(P)+
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or Fluorometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD(P)+, and the ALDH enzyme.
-
Add the test compound at various concentrations to the wells. A DMSO control (vehicle) should be included.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance (e.g., at 405 nm for the formation of 4-nitrobenzoate) or fluorescence (excitation at 340 nm and emission at 460 nm for NAD(P)H formation) over time.[3][4]
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental and Logical Workflows
To visually represent the processes involved in inhibitor screening and characterization, the following diagrams are provided.
Caption: Workflow for determining the IC50 of ALDH inhibitors.
Caption: Competitive inhibition mechanism of benzaldehyde analogs.
References
Comparative Analysis of Fluorescence Quenching Efficiency: The Case of 4-(Dimethylamino)-3-nitrobenzaldehyde Probes
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is paramount for the accuracy and sensitivity of experimental assays. This guide provides a comparative overview of the fluorescence quenching efficiency of 4-(Dimethylamino)-3-nitrobenzaldehyde (DMNB) and related nitroaromatic compounds, supported by experimental data and detailed protocols.
Understanding Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This phenomenon can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching. The efficiency of a quencher is often quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.
Comparative Performance of Nitroaromatic Quenchers
Nitroaromatic compounds are well-known fluorescence quenchers due to their electron-deficient nature, which facilitates photoinduced electron transfer (PET) from the excited fluorophore. The quenching efficiency is influenced by factors such as the number and position of nitro groups and the presence of other substituents on the aromatic ring.
While specific data for DMNB is pending experimental determination, studies on similar compounds provide valuable insights. For instance, research on the quenching of pyrene fluorescence by various nitro compounds has shown that the dynamic quenching constant (KD) and the bimolecular quenching rate constant (kq) are significantly higher for nitrobenzene compared to other quenchers like nitromethane, 4-nitrobenzaldehyde, 1-chloro-4-nitrobenzene, and 4-nitroanisole.[1][2] This suggests that the electronic properties of the nitroaromatic quencher play a crucial role in the quenching efficiency.
Furthermore, a study on the quenching of phenanthrene fluorescence by a series of aldehydes demonstrated that both 4-(dimethylamino)benzaldehyde and 4-nitrobenzaldehyde can act as quenchers. Although this study does not feature DMNB, it provides a basis for comparing the effects of the dimethylamino and nitro substituents.
To provide a clear comparison, the following table summarizes the Stern-Volmer constants (KSV) for the quenching of phenanthrene fluorescence by various aldehydes in a micellar system.
Table 1: Stern-Volmer Constants for the Quenching of Phenanthrene Fluorescence by Various Aldehydes
| Quencher | Stern-Volmer Constant (KSV) [M-1] |
| 2,6-dichlorobenzaldehyde | Data not available |
| 4-(dimethylamino)benzaldehyde | Data not available |
| 4-aminobenzaldehyde | Data not available |
| 4-nitrobenzaldehyde | Data not available |
| 2-chlorobenzaldehyde | Data not available |
| Benzaldehyde | Data not available |
| 2-methoxybenzaldehyde | Data not available |
Note: Specific KSV values from the cited study were not retrievable in the provided search results. A detailed experimental investigation would be required to populate this table accurately.
Experimental Protocols
To facilitate the direct assessment of DMNB's fluorescence quenching efficiency, a detailed experimental protocol based on established methodologies is provided below.[3]
Materials and Instrumentation
-
Fluorophore: this compound (DMNB)
-
Quencher: Analyte of interest (e.g., a specific biomolecule, metal ion, or other small molecule)
-
Solvent: A suitable solvent in which both the fluorophore and quencher are soluble and stable.
-
Spectrofluorometer: Capable of measuring fluorescence excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure absorbance spectra.
-
Quartz cuvettes: For fluorescence and absorbance measurements.
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DMNB of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a stock solution of the quencher of a known concentration in the same solvent.
-
-
Determination of Excitation and Emission Maxima:
-
Dilute the DMNB stock solution to a suitable concentration for fluorescence measurement (e.g., 10 µM).
-
Record the absorption spectrum to determine the wavelength of maximum absorption (λmax).
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax and record the fluorescence emission spectrum to identify the wavelength of maximum emission.
-
-
Fluorescence Quenching Titration:
-
Prepare a series of solutions in cuvettes, each containing a fixed concentration of DMNB (e.g., 10 µM).
-
Add increasing concentrations of the quencher to each cuvette. Ensure the total volume is constant across all samples.
-
Include a control sample containing only DMNB.
-
Incubate the samples for a sufficient time to allow for any potential complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the predetermined emission maximum.
-
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (F0) to the fluorescence intensity in the presence of the quencher (F).
-
Plot F0/F versus the concentration of the quencher [Q].
-
The resulting plot should be linear for dynamic quenching, and the slope of the line is the Stern-Volmer constant (KSV).
-
Visualizing the Workflow and Quenching Mechanism
To further clarify the experimental process and the underlying quenching mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining fluorescence quenching efficiency.
Caption: Simplified diagram of a dynamic fluorescence quenching mechanism.
Conclusion
While direct experimental data for the fluorescence quenching efficiency of this compound is currently limited in the public domain, a comparative analysis of structurally related compounds provides a strong indication of its potential as a fluorescent probe. The presence of both a strong electron-donating dimethylamino group and an electron-withdrawing nitro group suggests that DMNB may exhibit interesting photophysical properties and significant quenching in the presence of suitable analytes. The provided experimental protocol offers a clear pathway for researchers to quantitatively assess its performance and compare it with other fluorescent probes, thereby enabling informed decisions in the design of sensitive and specific assays. Further experimental investigation is crucial to fully characterize the potential of DMNB in various research and development applications.
References
Side-by-side comparison of different synthetic routes to 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of various synthetic routes to 4-(Dimethylamino)-3-nitrobenzaldehyde, a key intermediate in the synthesis of various dyes and pharmaceuticals. The comparison focuses on providing objective experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Purity |
| Route 1: Nitration | 4-(Dimethylamino)benzaldehyde | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Data not available | Data not available |
| Route 2: Nucleophilic Aromatic Substitution | 4-Chloro-3-nitrobenzaldehyde, Dimethylamine | Dimethylamine | Data not available | Data not available |
| Route 3: Vilsmeier-Haack Reaction | N,N-Dimethyl-2-nitroaniline | POCl₃, DMF | Data not available | Data not available |
| Route 4: Alkylation of 4-Amino-3-nitrobenzaldehyde | 4-Amino-3-nitrobenzaldehyde | Methylating agent (e.g., Methyl iodide) | Data not available | Data not available |
Route 1: Nitration of 4-(Dimethylamino)benzaldehyde
This approach involves the direct nitration of the commercially available 4-(dimethylamino)benzaldehyde. The powerful electron-donating and ortho-, para-directing dimethylamino group is expected to direct the incoming nitro group to the position ortho to it (and meta to the aldehyde group).
Experimental Protocol (General Approach)
A solution of 4-(dimethylamino)benzaldehyde in a suitable solvent (e.g., concentrated sulfuric acid) would be cooled to a low temperature (typically 0-5 °C). A nitrating mixture, usually a combination of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period at low temperature and then carefully poured onto ice. The precipitated product would then be collected by filtration, washed, and purified, likely by recrystallization.
Caption: Nitration of 4-(Dimethylamino)benzaldehyde.
Route 2: Nucleophilic Aromatic Substitution
This route utilizes 4-chloro-3-nitrobenzaldehyde as the starting material. The electron-withdrawing effects of the nitro and aldehyde groups activate the chlorine atom for nucleophilic aromatic substitution by dimethylamine.
Experimental Protocol (General Approach)
4-Chloro-3-nitrobenzaldehyde would be dissolved in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of dimethylamine (either as a solution in a solvent like THF or ethanol, or bubbled as a gas) would be added. The reaction mixture would likely be heated to facilitate the substitution. The progress of the reaction would be monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture would be cooled, and the product isolated by pouring into water, followed by filtration and purification.
Performance Benchmarking of Dyes Derived from 4-(Dimethylamino)-3-nitrobenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of fluorescent dyes derived from 4-(Dimethylamino)-3-nitrobenzaldehyde against other common solvatochromic and bioimaging dyes. The data presented herein is compiled from various scientific publications to facilitate the selection of appropriate fluorescent probes for research and development applications.
Introduction to this compound Dyes
Dyes derived from this compound belong to the class of "push-pull" chromophores. This molecular design, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group, gives rise to a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the basis for their notable solvatochromism, where the color of their fluorescence changes with the polarity of the surrounding environment. This property makes them valuable tools for probing the microenvironment of biological systems, such as cell membranes and lipid droplets.
Comparative Photophysical Data
The performance of fluorescent dyes is characterized by several key parameters, including their absorption and emission wavelengths, fluorescence quantum yield (the efficiency of light emission), and photostability (resistance to fading). The following tables summarize these properties for representative dyes derived from this compound and compare them with commonly used alternative dyes.
Solvatochromic Properties
The change in emission wavelength in different solvents is a key indicator of a dye's sensitivity to its environment.
Table 1: Solvatochromic Shift of Emission Maxima (λem in nm)
| Solvent | Dye A (Azo derivative of 4-Amino-3-nitrobenzaldehyde) | 4-(Dimethylamino)-4'-nitrostilbene | Coumarin 6 | Nile Red |
| Cyclohexane | N/A | ~530 | 413 | 536 |
| Toluene | N/A | ~550 | 425 | 548 |
| Dichloromethane | N/A | ~610 | 465 | 585 |
| Acetone | 426[1] | ~620 | 478 | 600 |
| Acetonitrile | N/A | ~630 | 485 | 618 |
| Methanol | N/A | ~640 | 503 | 636 |
| Water | N/A | Insoluble | 518 | 656 |
Note: Data for 4-(Dimethylamino)-4'-nitrostilbene is representative of a stilbene derivative. Data for other dyes are sourced from publicly available databases and literature.
Fluorescence Quantum Yield and Photostability
Table 2: Fluorescence Quantum Yield (ΦF) and Photostability
| Dye | Solvent | Fluorescence Quantum Yield (ΦF) | Relative Photostability |
| Derivatives of this compound | |||
| 4-(Dimethylamino)-4'-nitrostilbene | Benzene | 0.7[2] | Moderate |
| Alternative Dyes | |||
| Coumarin 6 | Ethanol | 0.78 | High |
| Rhodamine 6G | Ethanol | 0.95 | High |
| Fluorescein | 0.1 M NaOH | 0.95 | Low |
| Pyrene Derivative (PC) | Toluene | >0.70[3] | High[3] |
Experimental Protocols
Accurate and reproducible data is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
Synthesis of Azo Dyes from 4-Amino-3-nitrobenzaldehyde
A typical synthesis involves the diazotization of an aromatic amine followed by coupling with a suitable partner[1][4].
-
Diazotization: 4-Amino-3-nitrobenzaldehyde is dissolved in a solution of concentrated hydrochloric acid and water, then cooled to 0-5 °C. A cold aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: A solution of the coupling component (e.g., a substituted phenol or naphthol) in an alkaline solution (e.g., sodium hydroxide or sodium carbonate) is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the coupling component solution with vigorous stirring, keeping the temperature below 5 °C.
-
Isolation and Purification: The resulting azo dye precipitates out of the solution. It is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid[1].
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield[5].
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and a reference standard (e.g., quinine sulfate or rhodamine 6G) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photostability Measurement
Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.
-
Sample Preparation: Prepare a solution of the dye in the desired solvent with an absorbance of approximately 0.1 at its absorption maximum.
-
Instrumentation Setup: Use a spectrofluorometer or a fluorescence microscope equipped with a suitable light source and detector. Set the excitation wavelength to the dye's absorption maximum.
-
Measurement: Continuously illuminate the sample and record the fluorescence intensity at regular time intervals until it significantly decreases.
-
Data Analysis: Plot the normalized fluorescence intensity against time. The photostability can be quantified by determining the half-life of the fluorescence decay.
Visualizing Biological Processes
Dyes derived from this compound and other solvatochromic probes are powerful tools for visualizing dynamic processes in living cells, particularly for imaging lipid droplets and cell membranes. Changes in the local environment, such as polarity, can be monitored through shifts in the dye's fluorescence emission.
Experimental Workflow for Lipid Droplet Imaging
The following workflow illustrates the use of a solvatochromic dye to image lipid droplets in live cells.
Caption: Workflow for live-cell imaging of lipid droplets using a fluorescent probe.
Signaling Pathway: Visualizing Membrane Polarity Changes
Solvatochromic dyes can be used to monitor changes in cell membrane polarity, which can be indicative of various cellular signaling events, such as apoptosis or lipid raft dynamics.
Caption: Visualization of apoptosis-induced membrane polarity changes using a solvatochromic dye.
References
A Comparative DFT and Experimental Guide to 4-(Dimethylamino)-3-nitrobenzaldehyde and its Ortho-Isomer
Data Presentation: A Side-by-Side Look at Isomer Properties
The following table summarizes the available physicochemical data for the two isomers. The distinct positioning of the nitro group is expected to significantly influence their electronic and steric characteristics.
| Property | 4-(Dimethylamino)-3-nitrobenzaldehyde | 4-(Dimethylamino)-2-nitrobenzaldehyde |
| CAS Number | 59935-39-6 | 56670-20-3 |
| Molecular Formula | C₉H₁₀N₂O₃ | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol | 194.19 g/mol |
| Melting Point | 105-107 °C | 117 °C (decomposes) |
| Appearance | Yellow crystalline solid | Not specified |
| Calculated XLogP3 | 1.4 | 1.4 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 |
Computational DFT Protocol for Isomer Comparison
To elucidate the differences in electronic structure and properties, a comparative DFT study is recommended. The following protocol outlines the necessary computational steps.
Software
A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
Methodology
-
Geometry Optimization:
-
The initial structures of both this compound and 4-(Dimethylamino)-2-nitrobenzaldehyde should be built using a molecular editor.
-
A geometry optimization should be performed to find the lowest energy conformation of each isomer. A commonly used functional for this purpose is B3LYP, with a basis set such as 6-311++G(d,p) to adequately describe the electronic structure.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation at the same level of theory is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation of the computational model.
-
-
Electronic Property Calculations:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.
-
Dipole Moment: The dipole moment of each isomer should be calculated to understand its polarity, which influences solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Experimental Protocols
General Synthesis of Dimethylaminonitrobenzaldehyde Isomers
The synthesis of these isomers can be approached through the nitration of 4-(Dimethylamino)benzaldehyde. The directing effects of the dimethylamino and aldehyde groups will influence the position of nitration.
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Ice
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR tubes and FT-IR sample holders
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Dissolve 4-(Dimethylamino)benzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in the ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 4-(Dimethylamino)benzaldehyde with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for a specified time (to be optimized) at low temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product, which will likely be a mixture of isomers, can be purified and the isomers separated using column chromatography.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the substitution pattern on the aromatic ring and the overall structure of the purified isomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will be used to identify the characteristic vibrational modes of the functional groups, including the aldehyde C=O stretch, the nitro N-O stretches, and the C-N stretch of the dimethylamino group.
Visualizing the Comparative Workflow
Caption: A workflow diagram illustrating the key steps in a comparative study of benzaldehyde isomers.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(Dimethylamino)-3-nitrobenzaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Dimethylamino)-3-nitrobenzaldehyde was located. The following disposal procedures are synthesized from SDSs for structurally similar compounds, including 4-(Dimethylamino)benzaldehyde, 3-nitrobenzaldehyde, and other substituted nitrobenzaldehydes. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, while valuable in research and development, possesses potential hazards that necessitate a structured and cautious disposal protocol.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator is required if dust is generated.[1] |
Step-by-Step Disposal Protocol
The following steps provide a clear, procedural guide for the safe disposal of this compound waste.
1. Waste Segregation and Storage:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams.[1]
-
Original Containers: Whenever possible, store waste in its original container.[1] If the original container is compromised, use a clearly labeled, sealable, and chemically compatible container.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
2. Spill Management and Cleanup:
-
Minor Spills:
-
Major Spills:
3. Final Disposal:
-
Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][4]
-
Incineration: A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6] This should only be performed by a licensed facility.
-
Contaminated Materials: Any materials, such as PPE or cleaning supplies, that come into contact with this compound should be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Dimethylamino)-3-nitrobenzaldehyde
Essential Safety and Handling Guide for 4-(Dimethylamino)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
-
During the Experiment :
-
Storage :
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill :
-
For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[1]
-
-
Decontaminate :
-
Clean the spill area with a suitable solvent (e.g., soap and water) and absorb the cleaning materials with an inert absorbent.
-
Place all contaminated materials into the hazardous waste container.
-
-
Report : Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated and clearly labeled hazardous waste container.
-
Collect any liquid waste containing this chemical in a separate, compatible, and labeled hazardous waste container.
-
-
Labeling and Storage :
-
Label waste containers with "Hazardous Waste," the full chemical name, and any other components of the mixture.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal :
Quantitative Data
The following table summarizes available physical and chemical property data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Solid |
| Melting Point | 117 °C (decomposes) |
| Boiling Point | 365.5 °C at 760 mmHg (Predicted) |
| Density | 1.286 g/cm³ (Predicted) |
| Flash Point | 174.8 °C (Predicted) |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
